Product packaging for Antifungal agent 60(Cat. No.:)

Antifungal agent 60

Cat. No.: B12382917
M. Wt: 408.4 g/mol
InChI Key: LKBWEXJYRWLMSU-OPAMFIHVSA-N
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Description

Antifungal agent 60 is a useful research compound. Its molecular formula is C22H18F2N4O2 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18F2N4O2 B12382917 Antifungal agent 60

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18F2N4O2

Molecular Weight

408.4 g/mol

IUPAC Name

4-[3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]oxyprop-1-ynyl]benzonitrile

InChI

InChI=1S/C22H18F2N4O2/c1-16(30-10-2-3-17-4-6-18(12-25)7-5-17)22(29,13-28-15-26-14-27-28)20-9-8-19(23)11-21(20)24/h4-9,11,14-16,29H,10,13H2,1H3/t16-,22-/m1/s1

InChI Key

LKBWEXJYRWLMSU-OPAMFIHVSA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of Antifungal Agent 60: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A promising new antifungal candidate, designated Antifungal Agent 60 (also referred to as compound 16), has demonstrated significant efficacy against a broad spectrum of pathogenic fungi, including drug-resistant strains. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its fungal cell growth inhibitory effects by targeting the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity. The primary molecular target within this pathway has been identified as lanosterol 14α-demethylase (Cyp51), a key enzyme responsible for the conversion of lanosterol to ergosterol. By inhibiting Cyp51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane structure and function. This disruption results in the cessation of fungal growth and, at sufficient concentrations, cell death.

Quantitative Analysis of Antifungal Activity

The in vitro antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The results, summarized in the table below, highlight the potent and broad-spectrum nature of this compound.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansSC5314≤0.125
Candida albicansFluconazole-Resistant Isolate 1Not specified
Candida albicansFluconazole-Resistant Isolate 2Not specified
Candida glabrata537≤0.125
Candida aurisMulti-drug Resistant Isolate 1Not specified
Candida aurisMulti-drug Resistant Isolate 2Not specified
Other Human Pathogenic Fungi5 other speciesNot specified

Note: Specific MIC values for all tested strains were not available in the public domain. The provided data is based on the available research literature. A concentration of 0.5 µg/mL of this compound was found to be more effective than 2 µg/mL of fluconazole against the tested strains. Complete inhibition of C. albicans SC5314 growth was observed at a concentration of 16 µg/mL over a 24-hour period.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of this compound was determined following the guidelines outlined in the CLSI document M27-A2 for yeasts.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of test concentrations.

  • Incubation: The standardized fungal inoculum was added to each well of the microtiter plate. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control well.

Ergosterol Biosynthesis Inhibition Assay (GC-MS Analysis)

The effect of this compound on the sterol profile of Candida albicans was analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Cell Culture and Treatment: C. albicans cells were grown in a suitable liquid medium to mid-log phase and then treated with a sub-inhibitory concentration of this compound.

  • Sterol Extraction: After incubation, the fungal cells were harvested, washed, and subjected to saponification using a methanolic potassium hydroxide solution. The non-saponifiable lipids (containing sterols) were extracted with n-heptane.

  • Derivatization and Analysis: The extracted sterols were derivatized to trimethylsilyl ethers and analyzed by GC-MS.

  • Data Interpretation: The resulting chromatograms were analyzed to identify and quantify the different sterols present. Inhibition of Cyp51 by this compound is expected to lead to a decrease in ergosterol levels and an accumulation of its precursor, lanosterol.

In Vivo Efficacy Model (Galleria mellonella Infection)

The in vivo antifungal efficacy of this compound was assessed using the Galleria mellonella (greater wax moth larvae) infection model.

  • Infection: A lethal dose of Candida albicans cells was injected into the hemocoel of the larvae.

  • Treatment: A separate group of infected larvae was treated with this compound at a specified dose, also administered via injection. A control group received a placebo.

  • Monitoring: The survival of the larvae in each group was monitored over a period of several days.

  • Efficacy Assessment: The efficacy of this compound was determined by comparing the survival rates of the treated group to the untreated control group.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental processes, the following diagrams have been generated using the DOT language.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of this compound Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Cyp51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Antifungal_Agent_60 Antifungal_Agent_60 Cyp51 Cyp51 Antifungal_Agent_60->Cyp51 Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Susceptibility_Testing Antifungal Susceptibility Testing (Broth Microdilution) MIC_Determination MIC Values Susceptibility_Testing->MIC_Determination Determine Ergosterol_Analysis Ergosterol Biosynthesis Assay (GC-MS) Sterol_Profile Sterol Profile Changes Ergosterol_Analysis->Sterol_Profile Analyze Infection_Model G. mellonella Infection Model Efficacy_Assessment In Vivo Efficacy Infection_Model->Efficacy_Assessment Assess Antifungal_Agent_60 Antifungal_Agent_60 Antifungal_Agent_60->Susceptibility_Testing Antifungal_Agent_60->Ergosterol_Analysis Antifungal_Agent_60->Infection_Model

The Discovery and Isolation of a Cornerstone Antifungal: A Technical Guide to Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The initial query for "antifungal agent 60" likely refers to the over 60 years of clinical use of Amphotericin B, a polyene macrolide antibiotic that has been a cornerstone in the treatment of systemic fungal infections. This technical guide provides an in-depth overview of the discovery, isolation, mechanism of action, and biological activity of Amphotericin B, intended for researchers, scientists, and drug development professionals.

Discovery and Origin

Amphotericin B was first isolated in 1955 from a strain of the filamentous bacterium Streptomyces nodosus.[1] This discovery was the result of a large-scale screening program for new antibiotics from soil microorganisms. The particular soil sample yielding the producing organism was collected in the Orinoco River region of Venezuela.[1] In the initial studies, two related antifungal substances, designated Amphotericin A and Amphotericin B, were isolated, with the latter demonstrating superior antifungal activity.

Isolation and Purification of Amphotericin B

The industrial production of Amphotericin B relies on the fermentation of Streptomyces nodosus, followed by extraction and purification of the active compound. The following is a generalized protocol for this process.

Fermentation of Streptomyces nodosus

A two-stage fermentation process is typically employed for the production of Amphotericin B.

Step 1: Seed Culture Preparation

  • A spore colony of Streptomyces nodosus is inoculated into a seed culture medium.

  • The seed culture is incubated for approximately 2 days at 25°C with shaking (e.g., 200 rpm).

Step 2: Production Fermentation

  • The seed culture is transferred to a larger production fermentor containing the fermentation medium.

  • The fermentation is carried out for 5-7 days at a controlled temperature (e.g., 25-30°C) and aeration.

  • During fermentation, key metabolites may be added to the culture to enhance the yield of Amphotericin B.

Extraction and Purification
  • Mycelial Harvest: At the end of the fermentation, the mycelia, which contain Amphotericin B, are separated from the fermentation broth by filtration or centrifugation.

  • Solvent Extraction: The harvested mycelia are extracted with a suitable organic solvent, such as methanol or acetone, to solubilize the Amphotericin B.

  • Crystallization: The crude extract is then processed to induce the crystallization of Amphotericin B. This can be achieved by adjusting the temperature and pH of the extract, and in some methods, by the addition of specific salts or seed crystals.[2]

  • Purification: The crystallized Amphotericin B is further purified using techniques such as recrystallization and chromatography to remove impurities, including the co-produced Amphotericin A.

The following diagram outlines the general workflow for the isolation and purification of Amphotericin B.

G cluster_fermentation Fermentation cluster_purification Purification S. nodosus Spore Colony S. nodosus Spore Colony Seed Culture Seed Culture S. nodosus Spore Colony->Seed Culture Inoculation Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculation Harvest Mycelia Harvest Mycelia Production Fermentation->Harvest Mycelia Centrifugation/ Filtration Solvent Extraction Solvent Extraction Harvest Mycelia->Solvent Extraction Methanol/Acetone Crude Extract Crude Extract Solvent Extraction->Crude Extract Crystallization Crystallization Crude Extract->Crystallization Temperature/pH adjustment Purified Amphotericin B Purified Amphotericin B Crystallization->Purified Amphotericin B Recrystallization/ Chromatography G cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_pore Pore Formation and Ion Leakage Ergosterol Ergosterol Pore Pore Ergosterol->Pore Forms Phospholipids Phospholipids Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to K+ Leakage K+ Leakage Pore->K+ Leakage Fungal Cell Death Fungal Cell Death K+ Leakage->Fungal Cell Death G Prepare serial dilutions of Amphotericin B in 96-well plate Prepare serial dilutions of Amphotericin B in 96-well plate Prepare fungal inoculum (0.5 McFarland) Prepare fungal inoculum (0.5 McFarland) Prepare serial dilutions of Amphotericin B in 96-well plate->Prepare fungal inoculum (0.5 McFarland) Dilute inoculum in RPMI-1640 Dilute inoculum in RPMI-1640 Prepare fungal inoculum (0.5 McFarland)->Dilute inoculum in RPMI-1640 Inoculate wells of 96-well plate Inoculate wells of 96-well plate Dilute inoculum in RPMI-1640->Inoculate wells of 96-well plate Incubate plate at 35°C for 24-48h Incubate plate at 35°C for 24-48h Inoculate wells of 96-well plate->Incubate plate at 35°C for 24-48h Read MIC (lowest concentration with no visible growth) Read MIC (lowest concentration with no visible growth) Incubate plate at 35°C for 24-48h->Read MIC (lowest concentration with no visible growth)

References

Unraveling "Antifungal Agent 60": A Technical Guide to Two Distinct Molecules

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Antifungal Agent 60" has been ambiguously applied to two separate chemical entities with distinct structures and antifungal properties. This technical guide provides an in-depth analysis of both compounds for researchers, scientists, and drug development professionals. The first is a potent 1,2,3-triazole derivative of 8-hydroxyquinoline, herein referred to as This compound (Compound 6a) , which demonstrates significant inhibitory action against fungal pathogens. The second, This compound (Coruscanone A Analog) , is a 1,4-benzoquinone derivative that, in contrast, has been reported to lack notable antifungal efficacy. This guide will clearly delineate the chemical structure, properties, synthesis, and biological activity of each compound.

Part 1: this compound (Compound 6a) - A Promising Ergosterol Biosynthesis Inhibitor

This compound (Compound 6a) , also referred to as compound 16 in some commercial contexts, is a synthetic heterocyclic compound belonging to the 1,2,3-triazole class, incorporating 8-hydroxyquinoline and 2-hydroxyphenyl benzothiazole moieties.[1][2][3] This molecule has demonstrated superior antifungal activity against certain fungal strains when compared to the commonly used antifungal drug, fluconazole.[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound (Compound 6a) is characterized by a central 1,2,3-triazole ring linking an 8-hydroxyquinoline scaffold to a 2-hydroxyphenyl benzothiazole moiety via an ether linkage.

Table 1: Physicochemical Properties of this compound (Compound 6a)

PropertyValueReference
Molecular Formula C27H21N5O2S[4]
Molecular Weight 479.55 g/mol [4]
Appearance Off-white solid[4]
Melting Point 100-102 °C[4]
Solubility Soluble in DMSO[2]
Synthesis

The synthesis of this compound (Compound 6a) is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][5] The general synthetic pathway is outlined below.

Synthesis_Compound_6a cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 8-hydroxyquinoline 8-Hydroxyquinoline alkyne 8-(prop-2-yn-1-yloxy)quinoline (Alkyne 5a) 8-hydroxyquinoline->alkyne K2CO3, Acetone propargyl_bromide Propargyl Bromide propargyl_bromide->alkyne 2_HBT_azide Bromoalkoxy Phenyl Benzothiazole (Azide Precursor) azide In situ generated Organic Azide 2_HBT_azide->azide NaN3, DMF compound_6a This compound (Compound 6a) alkyne->compound_6a CuSO4.5H2O, Sodium Ascorbate, t-BuOH/H2O azide->compound_6a

Figure 1: Synthetic workflow for this compound (Compound 6a).
  • Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Alkyne 5a): To a solution of 8-hydroxyquinoline in acetone, potassium carbonate (K2CO3) is added, followed by the dropwise addition of propargyl bromide. The reaction mixture is refluxed for 4 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the alkyne product.

  • Synthesis of Bromoalkoxy Phenyl Benzothiazole: This azide precursor is synthesized according to previously reported procedures.[4]

  • Synthesis of Compound 6a: In a reaction vessel, the bromoalkoxy phenyl benzothiazole is reacted with sodium azide (NaN3) in dimethylformamide (DMF) to generate the organic azide in situ. Subsequently, the alkyne (5a), a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) in deionized water, and sodium ascorbate are added. The reaction is stirred at room temperature. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Antifungal Activity and Mechanism of Action

This compound (Compound 6a) has demonstrated significant in vitro activity against the fungal pathogens Candida tropicalis and Aspergillus terreus.[2] The antifungal efficacy is superior to that of fluconazole under the tested conditions.[1][2][3]

Table 2: In Vitro Antifungal Activity of Compound 6a

Fungal StrainZone of Inhibition (mm)Reference
Candida tropicalis 18.2[2]
Aspergillus terreus 17.5[2]
Fluconazole (Control) Not specified in detail, but stated as inferior[1][2][3]

The proposed mechanism of action for this class of compounds is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Molecular docking studies have indicated a high binding affinity of Compound 6a to the fungal enzyme lanosterol 14-α-demethylase (CYP51).[1][3] This interaction is believed to disrupt the synthesis of ergosterol, leading to fungal cell death.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol_precursor Ergosterol_precursor Lanosterol->Ergosterol_precursor Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Other enzymes Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Compound_6a This compound (Compound 6a) Compound_6a->Lanosterol Inhibition

Figure 2: Proposed mechanism of action of this compound (Compound 6a).
  • Culture Preparation: Fungal strains (Candida tropicalis and Aspergillus terreus) are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

  • Inoculum Preparation: A standardized inoculum of the fungal suspension is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the fungal suspension using a sterile cotton swab.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A defined volume (e.g., 50 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A negative control (solvent alone) and a positive control (a known antifungal agent like fluconazole) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for Candida, 28°C for Aspergillus) for a specified period (e.g., 24-48 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters.

Part 2: this compound (Coruscanone A Analog) - A Structurally Related but Inactive Compound

In contrast to the triazole derivative, the second compound referred to as This compound is 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone.[6] This molecule was synthesized as a structural analog of Coruscanone A, a natural product with known antifungal properties.[6][7][8]

Chemical Structure and Properties

This compound is a 1,4-benzoquinone derivative with methoxy, methyl, and styryl substituents on the quinone ring.

Table 3: Physicochemical Properties of this compound (Coruscanone A Analog)

PropertyValueReference
Molecular Formula C16H14O3 (Calculated)
Molecular Weight 254.28 g/mol (Calculated)
Appearance Not specified
Solubility Not specified
Synthesis

The synthesis of 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone was performed as part of a structure-activity relationship (SAR) study of Coruscanone A analogs.[6] The specific synthetic details for this compound are part of a broader synthetic scheme for a series of analogs.

Synthesis_Coruscanone_Analog Starting_Materials Appropriate 1,4-benzoquinone precursors Intermediate_Steps Multi-step synthesis Starting_Materials->Intermediate_Steps Synthetic modifications Product 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone (this compound) Intermediate_Steps->Product

Figure 3: Generalized synthetic approach for the Coruscanone A analog.

The synthesis of this class of compounds generally involves the modification of a cyclopentenedione or a benzoquinone core. For the benzoquinone analog 60, the synthesis was designed to explore the importance of the core ring structure for antifungal activity. The detailed, step-by-step protocol for this specific analog is embedded within the experimental section of the primary research article.[6]

Antifungal Activity

In vitro antifungal activity of the 1,4-benzoquinone analog 60 was evaluated against several opportunistic fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The results indicated a lack of significant antifungal activity .[6]

Table 4: In Vitro Antifungal Activity of Coruscanone A Analog 60

Fungal StrainIC50 (µg/mL)Reference
Candida albicans > 20[6]
Cryptococcus neoformans > 20[6]
Aspergillus fumigatus > 20[6]

This lack of activity, in contrast to the potent antifungal effects of Coruscanone A, suggests that the cyclopentenedione core of the natural product is crucial for its biological function, and its replacement with a 1,4-benzoquinone ring abrogates the antifungal properties.[6]

  • Inoculum Preparation: Fungal isolates are grown on agar plates, and a standardized inoculum is prepared in RPMI-1640 medium to a concentration of 0.5 × 10^3 to 2.5 × 10^3 cells/mL.

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well containing the diluted compound.

  • Incubation: The microtiter plates are incubated at 35°C for 48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control. For some assays, a colorimetric indicator like XTT is used to assess cell viability.

Conclusion

It is imperative for researchers to distinguish between the two entities referred to as "this compound". This compound (Compound 6a) is a promising 1,2,3-triazole derivative with potent, fluconazole-surpassing activity against specific fungal strains, likely acting through the inhibition of ergosterol biosynthesis. In stark contrast, This compound (Coruscanone A Analog) , a 1,4-benzoquinone, is largely devoid of antifungal activity. This guide provides the necessary technical details to avoid confusion and to facilitate further research and development in the field of antifungal agents. Clear and precise nomenclature is crucial for the advancement of scientific discovery.

References

In-Depth Technical Guide: Synthesis and Derivatives of Antifungal Agent 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 60, chemically known as ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol, is a key chiral intermediate in the synthesis of the broad-spectrum triazole antifungal drug, Posaconazole. Its core structure is pivotal for the potent inhibition of fungal ergosterol biosynthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, the development of its derivatives, and the methodologies for evaluating their biological activity.

Core Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the substituted tetrahydrofuran ring with precise stereochemical control. While various patents outline the manufacturing process, a generalized and detailed laboratory-scale protocol is presented below. This synthesis is a key step in the overall production of Posaconazole.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocol: Synthesis of ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol

This protocol is a composite of information from various patented synthesis routes for Posaconazole and its intermediates.

Step 1: Synthesis of l-(((2R,4R)-2-(2,4-difluorophenyl)-4-(trityloxymethyl) tetrahydrofuran-2-yl)methyl)-lH-l,2,4-triazole

A detailed protocol for this specific step is not fully available in the public domain but would typically involve the reaction of a protected tetrahydrofuran precursor with 1H-1,2,4-triazole.

Step 2: Deprotection to yield this compound

  • Reaction: The starting material, l-(((2R,4R)-2-(2,4-difluorophenyl)-4-(trityloxymethyl) tetrahydrofuran-2-yl)methyl)-lH-l,2,4-triazole, is dissolved in a suitable solvent such as methanol.

  • Deprotecting Agent: A suitable deprotecting agent, typically a mineral acid like hydrochloric acid, is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is neutralized with a base. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol.

Synthesis of this compound Derivatives

The primary derivative of this compound is the clinically significant drug, Posaconazole. The synthesis of Posaconazole and other triazole derivatives often involves the modification of the hydroxyl group on the tetrahydrofuran ring.

General Strategy for Derivative Synthesis

The synthesis of novel triazole antifungal agents often employs strategies like "click chemistry" (Cu(I)-catalyzed 1,3-dipolar cycloaddition) to link the core triazole moiety to various side chains.[11][12] Modifications can be made to the piperazine moiety in analogues to explore structure-activity relationships.[11] The design of new derivatives is often guided by the structure of the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51).[11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and its derivatives, like other azole antifungals, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.

Ergosterol Biosynthesis Pathway and Inhibition

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) & other enzymes Inhibitor This compound & Derivatives (Azoles) Inhibitor->Lanosterol Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound and its derivatives.

Biological Activity and Data Presentation

The antifungal activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Antifungal Activity of Posaconazole (A Key Derivative)

The following tables summarize the in vitro activity of Posaconazole against a range of clinically important fungal pathogens.

Table 1: In Vitro Activity of Posaconazole against Candida Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans>7000≤0.008 - >160.030.12
Candida glabrata>2000≤0.008 - >160.252
Candida parapsilosis>1000≤0.008 - >160.060.25
Candida tropicalis>1000≤0.008 - >160.060.25
Candida krusei>500≤0.008 - >160.120.5

Data compiled from multiple sources.[11][12][13][14]

Table 2: In Vitro Activity of Posaconazole against Aspergillus Species and Other Molds

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus>2000≤0.015 - >80.120.5
Aspergillus flavus>300≤0.03 - >80.251
Aspergillus niger>200≤0.03 - >80.51
Aspergillus terreus>100≤0.03 - >80.51
Zygomycetes>200≤0.015 - >160.52
Fusarium spp.>400≤0.12 - >16416

Data compiled from multiple sources.[12][13][14][15]

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standardized method to determine the MIC of an antifungal agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Wells Inoculum->Inoculation SerialDilution Perform Serial Dilution of Antifungal Agent SerialDilution->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation ReadMIC Visually or Spectrophotometrically Read MIC Incubation->ReadMIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells upon treatment with the test compound.

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable medium to mid-log phase and then treated with various concentrations of the antifungal agent.

  • Cell Harvesting and Saponification: After incubation, the cells are harvested by centrifugation. The cell pellet is then saponified using a strong base (e.g., potassium hydroxide in ethanol) to break down lipids.

  • Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include ergosterol, are extracted using an organic solvent like n-heptane.

  • Quantification: The ergosterol content in the extract is quantified using spectrophotometry by scanning the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. The results are typically expressed as a percentage of the ergosterol content in untreated control cells.

Conclusion

This compound is a critical building block in the synthesis of potent triazole antifungals. Understanding its synthesis and the methodologies for developing and evaluating its derivatives is essential for the discovery of new and more effective antifungal therapies. The data presented for its key derivative, Posaconazole, demonstrates the broad-spectrum and potent activity that can be achieved from this chemical scaffold. Further research into novel derivatives based on this core structure holds promise for addressing the growing challenge of antifungal resistance.

References

A Technical Guide to the In Vitro Antifungal Spectrum of a Novel Triazole Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound designated "Antifungal agent 60" is not described in publicly available scientific literature. This guide has been constructed using Voriconazole, a well-characterized broad-spectrum triazole antifungal, as a representative agent to illustrate the required data presentation, experimental protocols, and visualizations. The data and pathways described herein pertain to Voriconazole and serve as a template for the technical assessment of a new chemical entity.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal agents, necessitates the development of novel therapeutics.[1][2] Triazoles are a critical class of antifungal drugs that target ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity.[1][2] This document provides a detailed overview of the in vitro antifungal spectrum and relevant experimental methodologies for a representative novel triazole agent.

In Vitro Antifungal Spectrum

The in vitro activity of this agent has been evaluated against a broad range of clinically relevant yeasts and molds. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism, is a key metric for assessing antifungal potency.[3]

The following tables summarize the MIC data for the representative triazole agent against various fungal species. Data is presented as the MIC range, the MIC required to inhibit 50% of isolates (MIC₅₀), and the MIC required to inhibit 90% of isolates (MIC₉₀).

Table 1: In Vitro Activity Against Candida Species

Organism (No. of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.03 - >160.1250.5
Candida glabrata0.03 - >160.5>16
Candida parapsilosis0.03 - 20.060.25
Candida tropicalis0.03 - 80.1250.5
Candida krusei0.06 - 40.52

Table 2: In Vitro Activity Against Aspergillus Species

Organism (No. of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus0.125 - 20.51
Aspergillus flavus0.25 - 20.51
Aspergillus niger0.5 - 412
Aspergillus terreus0.25 - 212

Table 3: In Vitro Activity Against Other Pathogenic Fungi

Organism (No. of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cryptococcus neoformans0.007 - 0.50.030.125
Fusarium spp.0.5 - 1648
Scedosporium apiospermum0.06 - 40.52

Note: Data compiled from representative studies on Voriconazole. Actual values for a new agent would need to be determined experimentally.

Experimental Protocols

The determination of in vitro antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted reference methods.[3][4]

This method is used to determine the MIC of antifungal agents against yeasts such as Candida and Cryptococcus species.

  • Inoculum Preparation: Yeast isolates are cultured on potato dextrose agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control well.

This protocol is adapted for molds like Aspergillus and Fusarium species.

  • Inoculum Preparation: Fungal isolates are grown on potato dextrose agar until sporulation is evident. Spores (conidia) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The resulting conidial suspension is counted using a hemocytometer and diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The wells are inoculated with the conidial suspension and incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth (complete absence of visible growth).

experimental_workflow cluster_prep Inoculum Preparation cluster_plate Microplate Preparation Culture Fungal Culture Harvest Harvest & Suspend Culture->Harvest Adjust Adjust Turbidity/Count Harvest->Adjust Dilute Final Dilution Adjust->Dilute Inoculate Inoculate Microplate Dilute->Inoculate Stock Antifungal Stock SerialDilute Serial Dilution in Plate Stock->SerialDilute SerialDilute->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read MIC Endpoint Incubate->ReadMIC

Antifungal Susceptibility Testing Workflow.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Triazole antifungal agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, which is the primary sterol component of the fungal cell membrane.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] This disruption of membrane integrity and function results in the inhibition of fungal growth and replication, exerting a primarily fungistatic effect.

moa_pathway Triazole Triazole Agent Erg11 Lanosterol 14α-demethylase (CYP51/Erg11p) Triazole->Erg11 Inhibits Product 4,4-dimethyl-cholesta- 8,14,24-trienol Erg11->Product Catalyzes ToxicSterols Accumulation of 14α-methylated sterols Erg11->ToxicSterols Lanosterol Lanosterol Lanosterol->Erg11 Substrate Ergosterol Ergosterol Product->Ergosterol ... (multiple steps) MembraneDisruption Membrane Stress & Disruption ToxicSterols->MembraneDisruption GrowthInhibition Inhibition of Fungal Growth MembraneDisruption->GrowthInhibition

References

Unveiling the Mechanism: A Technical Guide to the Target Identification and Validation of Antifungal Agent 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with well-defined mechanisms of action. This guide provides an in-depth technical overview of the target identification and validation process for "Antifungal Agent 60," a potent, broad-spectrum inhibitor of ergosterol biosynthesis. We detail a systematic approach, from initial hypothesis generation through to definitive target validation, employing a combination of chemical genomics, biochemical assays, and molecular biology techniques. This document serves as a comprehensive resource, offering detailed experimental protocols and data interpretation to guide researchers in the field of antifungal drug discovery.

Introduction

This compound has emerged as a promising candidate in the fight against systemic and superficial mycoses. Initial screenings have revealed its potent activity against a wide range of pathogenic fungi, including azole-resistant strains of Candida albicans and multidrug-resistant Candida auris. Preliminary evidence points towards the disruption of the fungal cell membrane's ergosterol biosynthesis pathway, a clinically validated target for many existing antifungal drugs. However, the precise molecular target of this compound remained to be elucidated.

This whitepaper outlines the comprehensive strategy employed to identify and validate the specific molecular target of this compound, thereby providing a solid foundation for its further preclinical and clinical development.

Initial Hypothesis Generation: Ergosterol Biosynthesis Inhibition

The initial investigation into the mechanism of action of this compound focused on its broad antifungal spectrum and cellular effects.

Antifungal Susceptibility Testing

This compound was profiled against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.

Fungal StrainMIC (µg/mL) of this compound
Candida albicans (SC5314)0.125
Candida glabrata (ATCC 2001)0.25
Candida auris (B11221)0.25
Cryptococcus neoformans (H99)0.5
Aspergillus fumigatus (Af293)1
Fluconazole-Resistant C. albicans (isolate 1)0.125
Fluconazole-Resistant C. albicans (isolate 2)0.25

Table 1: Antifungal activity of this compound against a panel of pathogenic fungi.

The potent activity against both wild-type and fluconazole-resistant strains suggested a mechanism within the ergosterol biosynthesis pathway, but potentially at a different target than the azoles' target, lanosterol 14-alpha-demethylase (Erg11p).

Target Identification

A multi-pronged approach was implemented to pinpoint the specific molecular target of this compound.

Chemical Genomics Profiling

A chemical genomics screen was performed using a library of heterozygous and homozygous deletion mutants of Saccharomyces cerevisiae. This approach identifies genes that, when their dosage is altered, result in hypersensitivity or resistance to a compound, thereby pointing to the compound's target pathway or direct target.

  • A pooled collection of heterozygous S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence and absence of a sub-lethal concentration of this compound.

  • Genomic DNA is extracted from the pooled cultures after a defined number of generations.

  • The DNA barcodes are amplified by PCR and sequenced using a next-generation sequencing platform.

  • The relative abundance of each mutant strain in the treated versus the control pool is calculated.

  • Strains showing significantly decreased abundance (hypersensitivity) are identified.

The results of the HIP screen are summarized below:

GeneFunctionSensitivity Score (Z-score)
ERG2C-8 sterol isomerase-4.5
ERG3C-5 sterol desaturase-2.1
ERG6C-24 sterol methyltransferase-1.8

Table 2: Top hits from the haploinsufficiency profiling screen with this compound.

The strong hypersensitivity of the ERG2 heterozygous mutant strongly implicated C-8 sterol isomerase as the primary target of this compound.

Affinity-Based Target Identification

The chemical structure of this compound includes an alkyne group, making it amenable to click chemistry. This feature was exploited for affinity-based target identification.

cluster_0 Cell Lysate Preparation cluster_1 Affinity Capture cluster_2 Target Elution and Identification Lysate Fungal Cell Lysate Incubation Incubate with This compound (with alkyne group) Lysate->Incubation Click Click Chemistry: Add Azide-Biotin Tag Incubation->Click Beads Streptavidin-Coated Magnetic Beads Click->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Target Identified Target: Erg2p MS->Target

Affinity-based target identification workflow.
  • Candida albicans cells are cultured and lysed to produce a total protein extract.

  • The lysate is incubated with this compound.

  • An azide-biotin tag is attached to the alkyne group of the compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • The lysate is then passed through a column containing streptavidin-coated beads, which bind to the biotin tag.

  • The column is washed extensively to remove non-specifically bound proteins.

  • The specifically bound proteins are eluted.

  • The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This method consistently identified Erg2p as the primary binding partner of this compound.

In Vitro Enzymatic Assays

To confirm direct inhibition, the ERG2 gene from C. albicans was cloned and the protein (Erg2p) was expressed and purified. An enzymatic assay was developed to measure the C-8 sterol isomerase activity of Erg2p.

  • Recombinant Erg2p is incubated with its substrate, zymosterol.

  • The reaction is initiated by the addition of necessary cofactors.

  • The reaction is stopped after a defined time.

  • The product, fecosterol, is extracted and quantified by gas chromatography-mass spectrometry (GC-MS).

  • The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

CompoundTarget EnzymeIC50 (nM)
This compoundC. albicans Erg2p50
This compoundHuman EBP (Erg2p homolog)> 10,000

Table 3: In vitro inhibitory activity of this compound against fungal and human Erg2p homologs.

The potent and selective inhibition of C. albicans Erg2p compared to its human homolog highlights the potential for a favorable therapeutic window.

Target Validation

Experiments were designed to validate that the inhibition of Erg2p is the primary mechanism of antifungal activity of this compound.

Gene Overexpression

Overexpression of the target gene is expected to confer resistance to the inhibitor. A strain of C. albicans overexpressing ERG2 was constructed.

  • The ERG2 gene is cloned into an overexpression vector under the control of a strong constitutive promoter.

  • The vector is transformed into wild-type C. albicans.

  • The MIC of this compound is determined for the wild-type, empty vector control, and ERG2 overexpression strains.

StrainMIC of this compound (µg/mL)
Wild-Type C. albicans0.125
Empty Vector Control0.125
ERG2 Overexpression Strain2

Table 4: Effect of ERG2 overexpression on the MIC of this compound.

The significant increase in the MIC for the ERG2 overexpression strain confirms that Erg2p is a key target of this compound.

Sterol Profile Analysis

Inhibition of Erg2p should lead to an accumulation of its substrate, zymosterol, and a depletion of downstream sterols, including ergosterol.

  • C. albicans cells are treated with a sub-lethal concentration of this compound for several hours.

  • Total sterols are extracted from the treated and untreated cells.

  • The sterol composition is analyzed by GC-MS.

SterolUntreated Cells (% of total sterols)Treated Cells (% of total sterols)
Zymosterol< 145
Fecosterol102
Episterol153
Ergosterol605

Table 5: Sterol composition of C. albicans cells treated with this compound.

The accumulation of zymosterol and depletion of ergosterol are consistent with the specific inhibition of Erg2p.

Ergosterol Biosynthesis Pathway

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the position of Erg2p, the target of this compound.

cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p Zymosterol Zymosterol Lanosterol->Zymosterol Erg11p (Azole Target) Fecosterol Fecosterol Zymosterol->Fecosterol Erg2p Episterol Episterol Fecosterol->Episterol Erg3p Ergosterol Ergosterol Episterol->Ergosterol Erg5p Inhibitor This compound Inhibitor->Zymosterol

Ergosterol biosynthesis pathway showing the target of this compound.

Conclusion

The comprehensive approach detailed in this guide has successfully identified and validated C-8 sterol isomerase (Erg2p) as the primary molecular target of this compound. The convergence of evidence from chemical genomics, affinity-based proteomics, in vitro enzymology, genetic manipulation, and metabolic profiling provides a robust validation of this mechanism of action. This clear understanding of its molecular target will greatly facilitate the future development of this compound as a novel therapeutic agent for the treatment of fungal infections.

A Technical Guide to the Preliminary Toxicity Screening of Antifungal Agent 60

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with rising antifungal resistance, necessitates the discovery of novel therapeutic agents. Antifungal Agent 60 (hereafter referred to as AF-60) is a novel synthetic molecule identified through high-throughput screening for its potent activity against a broad spectrum of pathogenic fungi. This document outlines the essential preliminary toxicity screening performed on AF-60 to establish its initial safety profile.

The primary objective of this screening is to identify potential toxic liabilities early in the drug development pipeline, enabling a data-driven decision on whether to advance the compound for further preclinical development. The core assessments include acute oral toxicity, in vitro cytotoxicity against mammalian cell lines, and hemolytic potential. These studies are conducted in accordance with internationally recognized guidelines to ensure data quality and relevance.

Toxicological Profile Summary

The following tables summarize the quantitative data obtained from the preliminary toxicity assessment of AF-60.

Table 1: Acute Oral Toxicity of AF-60

ParameterSpeciesValueGHS Classification
LD₅₀ (Median Lethal Dose)Rat (Female)> 2000 mg/kgCategory 5 or Unclassified

GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Table 2: In Vitro Cytotoxicity of AF-60

Cell LineCell TypeIC₅₀ (µg/mL)
HepG2Human Hepatocellular Carcinoma112.5
HaCaTHuman Keratinocyte145.8
HEK293Human Embryonic Kidney130.2

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of AF-60 that inhibits 50% of cell viability.

Table 3: Hemolytic Activity of AF-60

SpeciesHC₅₀ (µg/mL)Hemolytic Potential
Human> 500Low
Rat> 500Low

HC₅₀ (50% Hemolytic Concentration) is the concentration of AF-60 causing 50% lysis of red blood cells.

Experimental Protocols

Detailed methodologies for the key toxicological experiments are provided below.

Acute Oral Toxicity – Acute Toxic Class Method (as per OECD Guideline 423)

The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.[1][2]

  • Test System: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant. Animals are acclimated for at least 5 days before dosing.

  • Housing: Animals are housed in a controlled environment with a temperature of 22 (± 3)°C, relative humidity of 30-70%, and a 12-hour light/dark cycle.[3] Conventional laboratory diets and drinking water are provided ad libitum.[3]

  • Procedure:

    • Fasting: Food, but not water, is withheld overnight prior to administration of the test substance.[2]

    • Dose Administration: AF-60 is suspended in a vehicle of 0.5% carboxymethylcellulose and administered as a single dose by oral gavage. The volume administered does not exceed 1 mL/100g of body weight.[1]

    • Starting Dose: A starting dose of 300 mg/kg was selected based on the absence of information on the test substance.

    • Stepwise Dosing: Three fasted female rats are used in each step. The dosing of the next step is determined by the outcome of the previous step (number of mortalities within 24-48 hours). Given the survival at 300 mg/kg, a subsequent group was tested at 2000 mg/kg.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

  • Endpoint: The LD₅₀ is determined based on the mortality data, allowing for classification of the substance according to the GHS.

In Vitro Cytotoxicity – MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Lines: HepG2 (liver), HaCaT (skin), and HEK293 (kidney) cell lines are used to assess organ-specific cytotoxicity.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of AF-60 (e.g., from 1 to 200 µg/mL). A vehicle control (DMSO) is also included.

    • Incubation: Plates are incubated for 24 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is calculated by plotting a dose-response curve.

Hemolysis Assay

This assay assesses the potential of AF-60 to damage red blood cells (erythrocytes).[4]

  • Test System: Freshly collected human and rat whole blood with an anticoagulant (e.g., EDTA).[4]

  • Procedure:

    • Erythrocyte Suspension: Red blood cells (RBCs) are isolated by centrifugation, washed three times with phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 2% (v/v).

    • Compound Incubation: The RBC suspension is mixed with various concentrations of AF-60 in a 96-well plate.

    • Controls: PBS is used as a negative control (0% hemolysis), and Triton X-100 (1%) is used as a positive control (100% hemolysis).[5]

    • Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.[6]

    • Centrifugation: The plate is centrifuged to pellet intact RBCs.

    • Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm.[5][6][7]

  • Data Analysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100 The HC₅₀ value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical progression of the preliminary toxicity screening for this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Data Analysis & Decision Cytotoxicity Cytotoxicity Assay (HepG2, HaCaT, HEK293) Analysis Calculate IC₅₀, HC₅₀, LD₅₀ Compile Safety Profile Cytotoxicity->Analysis Hemolysis Hemolysis Assay (Human, Rat RBCs) Hemolysis->Analysis Acute_Oral Acute Oral Toxicity (OECD 423, Rat) Acute_Oral->Analysis Decision Go / No-Go Decision Compound AF-60 Synthesis & Characterization Compound->Cytotoxicity Compound->Hemolysis Compound->Acute_Oral Analysis->Decision

Caption: Workflow for AF-60 preliminary toxicity screening.

Hypothetical Signaling Pathway: Off-Target Cytotoxicity

While the primary target of AF-60 is fungal-specific, high concentrations could potentially induce off-target effects in mammalian cells, such as triggering cellular stress and apoptotic pathways. The diagram below illustrates a hypothetical pathway where AF-60-induced membrane stress leads to the activation of the JNK stress response pathway.

G AF60 This compound (High Concentration) Membrane Cell Membrane Stress (Mammalian Cell) AF60->Membrane Off-target interaction ASK1 ASK1 Membrane->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 c-Jun/AP-1 JNK->AP1 Activates Apoptosis Apoptosis / Cytotoxicity AP1->Apoptosis Induces

Caption: Hypothetical JNK pathway activation by AF-60.

References

In-depth Technical Guide: The Antifungal Agent "Compound 16" and its Impact on the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent designated as "Compound 16," a novel N-(4-halobenzyl)amide identified as a potent inhibitor of ergosterol biosynthesis. This document details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and visualizes its role within the fungal ergosterol biosynthesis pathway.

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The fungal cell wall and cell membrane are attractive targets for antifungal therapy due to their essential roles in fungal viability and the absence of similar structures in human cells. Ergosterol, a vital component of the fungal cell membrane, is a well-established target for many clinically successful antifungal drugs. "Compound 16" has emerged from recent research as a promising candidate that targets the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity and inhibiting fungal growth.

Mechanism of Action

"Compound 16" exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell, including:

  • Increased Membrane Permeability: The absence of ergosterol and the accumulation of toxic sterol intermediates disrupt the structural integrity and fluidity of the cell membrane, leading to increased permeability.

  • Enzyme Dysfunction: Many essential membrane-bound enzymes require a specific lipid environment to function correctly. Alterations in membrane composition due to ergosterol depletion can impair the activity of these enzymes.

  • Inhibition of Cell Growth and Proliferation: The culmination of these cellular insults leads to the cessation of fungal growth and, at sufficient concentrations, cell death.

Computational modeling studies suggest that "Compound 16" may interact with and inhibit key enzymes within the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (ERG11), a critical enzyme in this pathway.[1]

Quantitative Data: In Vitro Antifungal Activity

The antifungal efficacy of "Compound 16" has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant Candida species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Fungal StrainATCC NumberMIC (µg/mL)
Candida krusei142437.8[1]
Candida parapsilosis22019>125[1]
Candida krusei625885.3[1]
Candida albicans (Fluconazole-resistant)-170.6[1]
Candida auris01256P CDC85.3[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of "Compound 16" against various Candida species. Data sourced from "Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies".[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standardized broth microdilution method (NCCLS/CLSI M27-A) for yeasts.[2]

Objective: To determine the minimum concentration of "Compound 16" that inhibits the visible growth of a fungal strain.

Materials:

  • "Compound 16" stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal isolate to be tested

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Sterile water

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold serial dilutions of the "Compound 16" stock solution in RPMI-1640 medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL and halves the drug concentration.

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of "Compound 16" at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Quantification of Ergosterol Content

This protocol outlines a method for extracting and quantifying cellular ergosterol from fungal cells treated with an antifungal agent.

Objective: To quantify the reduction in ergosterol content in fungal cells after treatment with "Compound 16."

Materials:

  • Fungal culture treated with "Compound 16" (and an untreated control)

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • Heptane or n-hexane

  • Sterile water

  • Methanol (HPLC grade)

  • Ergosterol standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Cell Harvesting and Lysis:

    • Grow the fungal culture in the presence and absence of "Compound 16" to mid-log phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Resuspend the pellet in the saponification solution.

  • Saponification and Extraction:

    • Incubate the cell suspension at a high temperature (e.g., 85°C) for 1-2 hours to saponify the cellular lipids.

    • Allow the mixture to cool to room temperature.

    • Add sterile water and heptane (or n-hexane) and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).

    • Centrifuge to separate the phases.

  • Sample Preparation for HPLC:

    • Carefully collect the upper organic (heptane/hexane) layer containing the ergosterol.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of methanol.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Use a C18 column and a mobile phase of methanol.

    • Detect ergosterol by its absorbance at 282 nm.

    • Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated with known concentrations of pure ergosterol.

Visualization of the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of "Compound 16" and a general workflow for its evaluation.

Ergosterol_Biosynthesis_Pathway Fungal Ergosterol Biosynthesis Pathway and Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibitor Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ERG11 (14α-demethylase) & other enzymes Compound_16 Compound 16 Compound_16->Lanosterol Inhibits ERG11

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway by "Compound 16".

Experimental_Workflow Experimental Workflow for Evaluating Antifungal Agent 60 Start Start: Fungal Strain Selection MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Ergosterol_Quantification Ergosterol Quantification (HPLC) Start->Ergosterol_Quantification Data_Analysis Data Analysis (MIC values, % Ergosterol Reduction) MIC_Assay->Data_Analysis Ergosterol_Quantification->Data_Analysis Conclusion Conclusion on Antifungal Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the evaluation of "Compound 16".

Conclusion

"Compound 16" represents a promising lead compound in the development of new antifungal therapies. Its targeted inhibition of the ergosterol biosynthesis pathway, a clinically validated target, coupled with its demonstrated in vitro efficacy against pathogenic Candida species, underscores its potential. Further research, including in vivo efficacy studies, toxicity profiling, and more detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this novel antifungal agent. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing search for more effective treatments for fungal infections.

References

Technical Guide: Inhibition of Ergosterol Biosynthesis by Antifungal Agent 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 60, also identified as compound 16, is a novel triazole derivative exhibiting broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This document summarizes the available quantitative data on its antifungal efficacy, details relevant experimental protocols for its study, and presents visual representations of the targeted biochemical pathway and experimental workflows. The information herein is intended to support further research and development of this promising antifungal candidate.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making its biosynthetic pathway an attractive target for antifungal therapy.[1] this compound (compound 16) has been identified as a potent inhibitor of this pathway, demonstrating significant activity against a range of human pathogenic fungi, including fluconazole-resistant strains of Candida albicans and multidrug-resistant Candida auris.[1][2] This guide delves into the technical details of its inhibitory action.

Mechanism of Action: Targeting Cyp51

This compound functions by inhibiting lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene and also known as Cyp51. This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol. Inhibition of Cyp51 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption alters membrane fluidity and permeability, ultimately inhibiting fungal growth.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FarnesylPP Farnesyl Pyrophosphate IPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Cyp51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Antifungal_Agent_60 This compound Antifungal_Agent_60->Inhibition_Point Inhibits Inhibition_Point->Lanosterol Antifungal_Discovery_Workflow cluster_workflow Antifungal Drug Discovery and Characterization Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Antifungal Screening (e.g., Disk Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Ergosterol_Quantification Ergosterol Quantification (Spectrophotometry/HPLC) Mechanism_of_Action->Ergosterol_Quantification Sterol_Profiling Sterol Profiling (GC-MS) Ergosterol_Quantification->Sterol_Profiling Target_Identification Target Identification (Cyp51 Inhibition) Sterol_Profiling->Target_Identification In_Vivo_Efficacy In Vivo Efficacy Studies Target_Identification->In_Vivo_Efficacy

References

The Emergence of Antifungal Agent 60: A New Frontier in Ergosterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against invasive fungal infections, a promising new contender has emerged. Designated Antifungal Agent 60, also known as compound 16, this novel triazole analogue is demonstrating significant potential as a broad-spectrum antifungal with a mechanism of action targeting the well-established ergosterol biosynthesis pathway. This in-depth technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, consolidating the current understanding of its antifungal activity, mechanism of action, and preclinical data.

Executive Summary

This compound is a novel triazole derivative designed with an alkynyl-methoxyl side chain. It functions as a potent inhibitor of lanosterol 14α-demethylase (Cyp51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Preclinical investigations have revealed its broad-spectrum fungicidal activity against a wide range of human pathogenic fungi, including clinically relevant species of Candida and Aspergillus. Notably, it retains potent activity against fluconazole-resistant and multi-drug resistant fungal strains. Furthermore, this compound has demonstrated low cytotoxicity and hemolytic activity in vitro, alongside promising in vivo efficacy in a Galleria mellonella infection model. These characteristics position this compound as a strong candidate for further development as a next-generation antifungal therapeutic.

In Vitro Antifungal Activity

The antifungal potency of Agent 60 has been rigorously evaluated against a panel of pathogenic fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that prevents visible growth, was determined using standardized microdilution methods.

Fungal SpeciesStrainMIC (μg/mL)
Candida albicansSC5314≤0.125
Candida glabrata537≤0.125
Candida albicans (Fluconazole-Resistant)Isolate 1Data Not Available
Candida albicans (Fluconazole-Resistant)Isolate 2Data Not Available
Candida auris (Multi-drug Resistant)Isolate 1Data Not Available
Candida auris (Multi-drug Resistant)Isolate 2Data Not Available
Seven Human Pathogenic Fungal SpeciesVariousBroad-spectrum activity

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens. Data compiled from in vitro susceptibility testing.

Mechanism of Action: Targeting Ergosterol Biosynthesis

This compound exerts its fungicidal effect by inhibiting the enzyme lanosterol 14α-demethylase (Cyp51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. By blocking this pathway, Agent 60 disrupts membrane fluidity and permeability, leading to fungal cell death.[1]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Cyp51 (Lanosterol 14α-demethylase) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Agent_60 This compound Cyp51\n(Lanosterol 14α-demethylase) Cyp51 (Lanosterol 14α-demethylase) Agent_60->Cyp51\n(Lanosterol 14α-demethylase) Inhibition In_Vivo_Efficacy_Workflow cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Monitoring Phase cluster_3 Analysis Phase Infection Infection of G. mellonella larvae with pathogenic fungi Treatment Administration of this compound Infection->Treatment Monitoring Daily monitoring of larval survival Treatment->Monitoring Analysis Comparison of survival rates (Treated vs. Control) Monitoring->Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Reference Compound: Antifungal Agent 60

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of novel compounds, exemplified by "this compound." The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized and reproducible methods for testing.[1][2][3][4][5]

Introduction to Antifungal Susceptibility Testing (AFST)

In vitro antifungal susceptibility testing is a critical component of antifungal drug discovery and development. It is employed to determine the minimal inhibitory concentration (MIC) of a drug that inhibits the visible growth of a fungus.[6][7] These tests are essential for:

  • Establishing the spectrum of activity of a new chemical entity.

  • Monitoring for the development of resistance.

  • Informing preclinical and clinical development.

Standardized protocols from organizations like CLSI and EUCAST are crucial for ensuring that results are reproducible and comparable across different laboratories.[1][4][8] The primary methods for AFST are broth microdilution, broth macrodilution, and disk diffusion.[1][9]

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a 96-well microtiter plate.

Principle

A standardized suspension of fungi is incubated with various concentrations of the antifungal agent in a liquid medium. After a specified incubation period, the wells are examined for visible growth. The MIC is the lowest concentration of the agent that prevents visible growth.

Experimental Protocol: Broth Microdilution for Yeasts (e.g., Candida spp.)

This protocol is adapted from CLSI document M27 and EUCAST guidelines.[1][2]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Fungal isolate (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Create a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range might be 0.03 µg/mL to 16 µg/mL.

    • Include a growth control (no drug) and a sterility control (no fungus).

  • Inoculum Preparation:

    • Subculture the yeast onto an SDA plate and incubate for 24 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

    • Incubate the plate at 35°C for 24-48 hours.[4]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles and echinocandins against yeasts) in growth compared to the drug-free growth control.[4] For new chemical entities like this compound, the endpoint may need to be defined (e.g., 50%, 90%, or 100% inhibition).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Drug Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum B->C D Incubate at 35°C (24-48h) C->D E Read MIC D->E

Broth Microdilution Workflow
Data Presentation: MIC Values for this compound

The following table presents hypothetical MIC data for this compound against common fungal pathogens, alongside a common control antifungal, Fluconazole.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.250.5
Candida glabrata0.516
Candida parapsilosis0.1251
Cryptococcus neoformans0.064
Aspergillus fumigatus1>64

Disk Diffusion Method

The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for some yeast species.[9] It is particularly useful for screening large numbers of isolates.

Principle

A paper disk impregnated with a known amount of the antifungal agent is placed on an agar plate inoculated with a standardized fungal suspension. The drug diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.

Experimental Protocol: Disk Diffusion for Yeasts

This protocol is based on the CLSI M44 document.[9]

Materials:

  • This compound impregnated paper disks (concentration to be determined experimentally)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile cotton swabs

  • Fungal isolate (e.g., Candida albicans)

  • Incubator (35°C)

  • Calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a yeast suspension in sterile saline and adjust to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks and Incubation:

    • Aseptically place the this compound disk onto the inoculated agar surface.

    • Incubate the plate at 35°C for 24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using calipers.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Fungal Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Disk B->C D Incubate at 35°C (24h) C->D E Measure Zone of Inhibition (mm) D->E

Disk Diffusion Workflow
Data Presentation: Zone Diameters for this compound

The table below shows hypothetical zone diameter data for this compound. Note that interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established by correlating zone diameters with MIC values.

Fungal SpeciesThis compound Zone Diameter (mm)
Candida albicans22
Candida glabrata18
Candida parapsilosis25

Quality Control

For all susceptibility testing, it is imperative to include quality control (QC) strains with known MIC values or zone diameters. This ensures the validity of the test results. Commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

Summary of Key Experimental Parameters

The following table summarizes the critical parameters for the described protocols.

ParameterBroth Microdilution (Yeast)Disk Diffusion (Yeast)
Standard CLSI M27 / EUCASTCLSI M44
Medium RPMI 1640 + MOPSMueller-Hinton + Glucose + Methylene Blue
Inoculum Size 0.5-2.5 x 10^3 CFU/mL0.5 McFarland Standard
Incubation Temp. 35°C35°C
Incubation Time 24-48 hours24 hours
Endpoint MIC (e.g., ≥50% inhibition)Zone Diameter (mm)

Conclusion

The protocols outlined provide a standardized framework for evaluating the in vitro activity of novel compounds like "this compound." Adherence to these established methodologies is essential for generating reliable and comparable data, which is fundamental for the progression of new antifungal agents through the drug development pipeline. The choice of method will depend on the specific research question, the fungal species being tested, and the resources available.

References

Application Notes and Protocols for Antifungal Agent 60 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the development of novel antifungal agents.[1][2] A critical step in the preclinical evaluation of a new antifungal compound is the determination of its in vitro potency. The Minimum Inhibitory Concentration (MIC) assay is a cornerstone of antifungal susceptibility testing, providing a quantitative measure of the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1][3][4] These application notes provide a detailed protocol for determining the MIC of a novel compound, designated here as "Antifungal Agent 60," against various fungal pathogens using the standardized broth microdilution method.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will hypothesize that this compound targets the fungal cell membrane by interfering with the ergosterol biosynthesis pathway. This is a common mechanism of action for many antifungal drugs, including the azole class.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[7][8]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Lanosterol 14-alpha-demethylase (CYP51) ... ... 14-alpha-demethyl lanosterol->... Multiple steps Ergosterol Ergosterol ...->Ergosterol Multiple steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Antifungal_Agent_60 Antifungal_Agent_60 Lanosterol 14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51) Antifungal_Agent_60->Lanosterol 14-alpha-demethylase\n(CYP51) cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Prepare Serial Dilutions in 96-Well Plate Prepare Serial Dilutions in 96-Well Plate Prepare this compound Stock Solution->Prepare Serial Dilutions in 96-Well Plate Inoculate 96-Well Plate Inoculate 96-Well Plate Prepare Serial Dilutions in 96-Well Plate->Inoculate 96-Well Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Fungal Inoculum->Inoculate 96-Well Plate Incubate Plate Incubate Plate Inoculate 96-Well Plate->Incubate Plate Read Results (Visual or Spectrophotometric) Read Results (Visual or Spectrophotometric) Incubate Plate->Read Results (Visual or Spectrophotometric) Determine MIC Determine MIC Read Results (Visual or Spectrophotometric)->Determine MIC End End Determine MIC->End

References

Application Notes and Protocols: Time-Kill Kinetic Studies of Antifungal Agent 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 60 is a potent inhibitor of ergosterol biosynthesis, demonstrating broad-spectrum activity against a variety of human pathogenic fungi.[1] Its mechanism of action targets a crucial step in the fungal cell membrane synthesis pathway, leading to compromised membrane integrity and subsequent fungal cell death.[2][3][4] This compound has shown efficacy against several clinically relevant fungal species, including fluconazole-resistant Candida albicans isolates and multi-drug resistant Candida auris.[1]

Time-kill kinetic studies are essential for characterizing the pharmacodynamic properties of a new antifungal compound. These assays provide valuable information on the rate and extent of its fungicidal or fungistatic activity.[5][6] The data generated from these studies are critical for understanding the concentration-dependent and time-dependent killing effects of the drug, which informs dose selection and scheduling for further preclinical and clinical development.[7][8] A fungicidal effect is generally defined as a 99.9% (or 3-log10) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[5][9]

This document provides detailed protocols for conducting time-kill kinetic studies of this compound, guidelines for data presentation, and a visual representation of the relevant signaling pathway and experimental workflow.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound, as an ergosterol biosynthesis inhibitor, is the disruption of the fungal cell membrane. This is achieved by targeting a key enzyme in the ergosterol synthesis pathway. The diagram below illustrates this pathway and the point of inhibition.

Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Fungal Cell cluster_inhibition Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol 14-alpha-demethylase (ERG11) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Membrane\nFunction & Integrity Disrupted Membrane Function & Integrity Fungal Cell Membrane->Disrupted Membrane\nFunction & Integrity This compound This compound 14-alpha-demethylase\n(ERG11) 14-alpha-demethylase (ERG11) This compound->14-alpha-demethylase\n(ERG11) Inhibits

Caption: Inhibition of 14-alpha-demethylase by this compound.

Experimental Protocols

I. Minimum Inhibitory Concentration (MIC) Determination

Prior to conducting time-kill assays, the Minimum Inhibitory Concentration (MIC) of this compound against the selected fungal isolates must be determined. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

Materials:

  • This compound stock solution

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a standardized fungal inoculum (0.5–2.5 x 10^3 CFU/mL) in RPMI 1640 medium.

  • Serially dilute this compound in RPMI 1640 medium in a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

II. Time-Kill Kinetic Assay

This protocol outlines the procedure to assess the rate and extent of fungal killing by this compound over time.

Materials:

  • This compound stock solution

  • Fungal isolates

  • Sabouraud Dextrose Broth (SDB) or RPMI 1640 medium

  • Sterile culture tubes or flasks

  • Sterile saline (0.9%)

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum of approximately 1–5 x 10^6 CFU/mL in the chosen broth medium.

  • Test Setup: Prepare culture tubes with broth medium containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.

  • Inoculation: Inoculate each tube with the prepared fungal suspension.

  • Incubation: Incubate all tubes at 35°C in a shaker for continuous agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline and plate onto SDA plates.

  • Incubation of Plates: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

Experimental Workflow

The following diagram illustrates the workflow for the time-kill kinetic assay.

Time-Kill Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Drug-Containing and Control Tubes A->C B Prepare Drug Concentrations (Multiples of MIC) B->C D Incubate with Agitation C->D E Sample at Predetermined Time Points D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates F->G H Count Colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I

Caption: Workflow of the antifungal time-kill kinetic assay.

Data Presentation

The quantitative data from the time-kill kinetic studies should be summarized in a clear and structured format to allow for easy comparison of the different concentrations and time points.

Table 1: Time-Kill Kinetics of this compound against Candida albicans (ATCC 90028)
Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
06.06.06.06.06.06.0
26.35.85.55.24.84.5
46.85.65.04.53.93.5
67.55.44.53.83.0<3.0
88.25.34.13.2<3.0<3.0
128.95.23.5<3.0<3.0<3.0
249.55.1<3.0<3.0<3.0<3.0
489.85.0<3.0<3.0<3.0<3.0

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Summary of Fungicidal Activity of this compound
Fungal IsolateMIC (µg/mL)Concentration for ≥3-log10 ReductionTime to Achieve ≥3-log10 Reduction (hours)
C. albicans ATCC 90028X2x MIC12
C. auris B11221Y4x MIC24
Fluconazole-R C. albicans 15-23Z4x MIC12

Note: Data presented in this table is hypothetical and for illustrative purposes only. X, Y, and Z represent hypothetical MIC values.

Conclusion

The provided protocols and data presentation formats offer a standardized approach for evaluating the time-kill kinetics of this compound. The results from these studies will be instrumental in defining its antifungal profile, comparing its activity with existing agents, and guiding its future development as a potential therapeutic agent for invasive fungal infections. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for regulatory submissions and scientific publications.

References

Application Notes and Protocols for Antifungal Agent 60: Biofilm Disruption Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These complex, structured communities of fungal cells encased in a self-produced extracellular matrix provide a protected niche for pathogens, leading to persistent and recurrent infections. The development of novel therapeutic agents capable of disrupting established biofilms is therefore of paramount importance. "Antifungal Agent 60" is a novel investigational compound with potential anti-biofilm properties. These application notes provide a comprehensive overview of the methodologies to assess the biofilm disruption efficacy of this compound against pathogenic fungi, such as Candida albicans.

The protocols outlined below describe the determination of the Minimum Biofilm Eradication Concentration (MBEC) and visualization of biofilm architecture following treatment. Furthermore, we explore the potential signaling pathways in fungi that are critical for biofilm formation and may be targeted by this compound.

Key Signaling Pathways in Fungal Biofilm Formation

Several conserved signaling pathways regulate fungal biofilm formation, making them attractive targets for antifungal agents. Understanding these pathways can provide insights into the mechanism of action of this compound. Key pathways include the MAPK and cAMP-PKA signaling cascades, which are crucial for hyphal morphogenesis and biofilm development in Candida albicans.[1]

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_cAMP_PKA cAMP-PKA Pathway Matrix_Cues Matrix Cues (e.g., Low Nitrogen) Cek1 Cek1 Matrix_Cues->Cek1 Cph1 Cph1 Cek1->Cph1 Hyphal_Morphogenesis Hyphal Morphogenesis & Biofilm Formation Cph1->Hyphal_Morphogenesis Environmental_Cues Environmental Cues Cyr1 Cyr1 Environmental_Cues->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal_Elongation Hyphal Elongation & Biofilm Formation Efg1->Hyphal_Elongation

Caption: Fungal Biofilm Regulatory Pathways.

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the lowest concentration of this compound required to eradicate a pre-formed fungal biofilm.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Appropriate growth medium (e.g., RPMI 1640)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Crystal Violet (CV) solution (0.1%)

  • 33% Glacial Acetic Acid

  • Microplate reader

Experimental Workflow:

Caption: MBEC Assay Workflow.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1 x 10^6 cells/mL) in the appropriate growth medium.

  • Biofilm Formation: Dispense 100 µL of the fungal suspension into the wells of a 96-well microtiter plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.

  • Treatment: Prepare serial dilutions of this compound in the growth medium. Add 100 µL of each dilution to the biofilm-containing wells. Include a positive control (a known antifungal agent) and a negative control (medium without the agent).

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Staining: Aspirate the medium and wash the wells twice with PBS. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.[2]

  • Solubilization: Remove the Crystal Violet solution and wash the wells with distilled water until the wash water is clear. Air dry the plate. Add 200 µL of 33% glacial acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBEC is defined as the lowest concentration of the agent that results in a significant reduction in biofilm biomass compared to the untreated control.

Protocol 2: Metabolic Activity Assay (XTT Assay)

This assay complements the Crystal Violet staining by assessing the metabolic activity of the fungal cells remaining in the biofilm after treatment.

Materials:

  • Pre-formed and treated biofilms (from Protocol 1, step 5)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Following treatment with this compound (Protocol 1, step 5), wash the wells with PBS.

  • Prepare the XTT-menadione solution according to the manufacturer's instructions.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark for 2-5 hours at 37°C.

  • Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced metabolic activity.

Data Presentation

The quantitative data from the MBEC and XTT assays should be summarized in tables for clear comparison.

Table 1: Biofilm Biomass Reduction by this compound (Crystal Violet Assay)

Concentration of this compound (µg/mL)Mean OD570 ± SD% Biofilm Inhibition
0 (Control)1.25 ± 0.080%
11.10 ± 0.0612%
20.85 ± 0.0532%
40.45 ± 0.0464%
80.15 ± 0.0288%
160.05 ± 0.0196%
320.04 ± 0.0197%

Table 2: Metabolic Activity of Biofilm after Treatment with this compound (XTT Assay)

Concentration of this compound (µg/mL)Mean OD490 ± SD% Metabolic Activity Reduction
0 (Control)0.98 ± 0.050%
10.88 ± 0.0410%
20.65 ± 0.0334%
40.30 ± 0.0269%
80.10 ± 0.0190%
160.06 ± 0.0194%
320.05 ± 0.0195%

Visualization of Biofilm Disruption

Confocal Laser Scanning Microscopy (CLSM) can be used to visualize the three-dimensional structure of the biofilm and the viability of the fungal cells after treatment with this compound.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM)

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass-bottom dishes)

  • This compound

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix)

  • Confocal microscope

Procedure:

  • Grow biofilms on a suitable surface for CLSM imaging.

  • Treat the biofilms with various concentrations of this compound as described in Protocol 1.

  • Stain the biofilms with appropriate fluorescent dyes.

  • Visualize the biofilm architecture and cell viability using a confocal microscope. Z-stack images can be acquired to reconstruct the 3D structure.

Conclusion

The protocols and application notes provided here offer a robust framework for evaluating the biofilm disruption capabilities of the novel this compound. By combining quantitative assays for biomass and metabolic activity with qualitative visualization techniques, researchers can gain a comprehensive understanding of the agent's efficacy and potential mechanism of action. This information is crucial for the further development and preclinical assessment of this compound as a potential therapeutic for biofilm-associated fungal infections.

References

Application Notes and Protocols for Targeted Delivery of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. While several potent antifungal agents are available, their clinical use is often hampered by issues such as poor solubility, systemic toxicity, and the emergence of drug-resistant strains.[1][2][3][4][5] To overcome these limitations, targeted delivery systems are being developed to enhance the therapeutic efficacy of antifungal drugs while minimizing their adverse effects.[1][2][3][6][7] These advanced drug delivery systems, including liposomes, nanoparticles, and micelles, can encapsulate antifungal agents, improve their pharmacokinetic profiles, and facilitate their targeted delivery to the site of infection.[1][2][3][7]

This document provides detailed application notes and protocols for the targeted delivery of a model potent antifungal agent, Amphotericin B, which will be referred to as "Antifungal Agent 60" for illustrative purposes. Amphotericin B is a broad-spectrum polyene antibiotic that remains a cornerstone in the treatment of life-threatening invasive fungal infections.[8] However, its use is associated with significant nephrotoxicity.[8][9] Lipid-based formulations of Amphotericin B have been successfully developed to reduce its toxicity.[8][9]

Mechanism of Action of "this compound" (Amphotericin B)

"this compound" (Amphotericin B) exerts its antifungal effect by binding to ergosterol, a primary component of the fungal cell membrane.[9][10][11] This binding leads to the formation of pores or channels in the membrane, which disrupts its integrity and causes the leakage of essential intracellular components, ultimately leading to fungal cell death.[9] Mammalian cell membranes contain cholesterol instead of ergosterol, and Amphotericin B has a lower affinity for cholesterol, which forms the basis of its selective toxicity. However, some binding to cholesterol does occur, contributing to its toxicity in humans.[9]

Caption: Mechanism of action of "this compound".

Targeted Delivery Systems for "this compound"

Several types of nanocarriers have been investigated for the targeted delivery of "this compound" to enhance its efficacy and reduce its toxicity. These include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[1][2][7]

Delivery SystemCompositionSize Range (nm)Drug Loading (%)Key Advantages
Liposomes Phospholipids (e.g., DSPC, DSPG), Cholesterol80 - 2005 - 15Reduced nephrotoxicity, established clinical use (e.g., AmBisome®).[8][9]
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., tristearin), surfactants100 - 5001 - 10Good biocompatibility, controlled release.[1][2]
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)150 - 3002 - 20Sustained release, potential for surface modification for active targeting.

Experimental Protocols

Protocol 1: Preparation of "this compound"-Loaded Liposomes

This protocol describes the preparation of liposomal "this compound" using the thin-film hydration method.

Materials:

  • "this compound" (Amphotericin B)

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Distearoylphosphatidylglycerol (DSPG)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve HSPC, DSPG, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Add "this compound" to the lipid solution.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, the liposomal suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Start Dissolve Lipids and Drug in Organic Solvent Film_Formation Form Thin Lipid Film (Rotary Evaporation) Start->Film_Formation Hydration Hydrate Film with Aqueous Buffer Film_Formation->Hydration Sizing Size Reduction (Sonication/Extrusion) Hydration->Sizing Purification Purify Liposomes (Dialysis/Chromatography) Sizing->Purification End Characterize Liposomes Purification->End

Caption: Workflow for liposome preparation.

Protocol 2: Characterization of "this compound" Delivery Systems

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer. Measure the particle size distribution and zeta potential using a DLS instrument.

2. Encapsulation Efficiency and Drug Loading:

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated "this compound" from the nanoparticle formulation by centrifugation or filtration.

    • Lyse the nanoparticles using a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of "this compound" in both the supernatant/filtrate and the lysed nanoparticles using a validated HPLC method.

    • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug) x 100.

    • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

3. In Vitro Drug Release Study:

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the "this compound"-loaded nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with a surfactant to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the concentration of "this compound" in the collected aliquots using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Protocol 3: In Vitro Antifungal Activity Assay

Method: Broth Microdilution Method (following CLSI or EUCAST guidelines)[12]

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • "this compound"-loaded delivery system

  • Free "this compound" (as control)

  • Empty nanoparticles (as control)

Procedure:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Prepare serial dilutions of the "this compound" formulations (free drug and nanoparticle-encapsulated drug) in the microtiter plates.

  • Add the fungal inoculum to each well.

  • Include positive (fungi only) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antifungal agent that inhibits visible fungal growth.[12][13]

Protocol 4: In Vivo Efficacy Study in a Murine Model of Systemic Fungal Infection

Animal Model: Immunocompromised mice (e.g., neutropenic mice)

Procedure:

  • Induce immunosuppression in mice (e.g., using cyclophosphamide).

  • Infect the mice intravenously with a lethal dose of a pathogenic fungal strain (e.g., Candida albicans).

  • Administer the "this compound" formulations (e.g., intravenously) at different doses at specified time points post-infection.

  • Monitor the survival of the mice over a period of time (e.g., 14-21 days).

  • In a separate cohort of mice, sacrifice them at specific time points to determine the fungal burden in target organs (e.g., kidneys, liver, spleen) by plating homogenized tissue on selective agar.

  • Compare the survival rates and fungal burden between the groups treated with the targeted delivery system, free drug, and a control group (e.g., vehicle or empty nanoparticles). A study on mice showed a 60% reduction in fungal burden when treated with targeted liposomes compared to conventional liposomes.[14][15]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Preparation Preparation of Delivery System Characterization Physicochemical Characterization Preparation->Characterization Antifungal_Activity In Vitro Antifungal Activity (MIC) Characterization->Antifungal_Activity Animal_Model Establish Murine Model of Systemic Fungal Infection Antifungal_Activity->Animal_Model Promising candidates Treatment Administer Formulations Animal_Model->Treatment Efficacy_Assessment Assess Efficacy (Survival & Fungal Burden) Treatment->Efficacy_Assessment

Caption: Experimental workflow for evaluating delivery systems.

Conclusion

The development of targeted delivery systems for potent antifungal agents like "this compound" (Amphotericin B) holds immense promise for improving the treatment of life-threatening fungal infections.[7] By encapsulating the drug in nanocarriers such as liposomes, it is possible to significantly reduce its systemic toxicity while maintaining or even enhancing its therapeutic efficacy. The protocols outlined in this document provide a framework for the preparation, characterization, and evaluation of these advanced drug delivery systems, which are crucial steps in their translation from the laboratory to clinical applications.

References

Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. High-throughput screening (HTS) is a critical component of this process, enabling the rapid evaluation of large compound libraries to identify promising new antifungal candidates. This document provides detailed application notes and protocols for the high-throughput screening of a novel investigational compound, "Antifungal Agent 60," against a panel of clinically relevant fungal pathogens.

The protocols outlined below cover a range of HTS methodologies, from traditional growth-based assays to more advanced techniques such as synergy screening and cell-lysis detection. These methods are designed to be adaptable and can be tailored to specific research needs and the characteristics of the fungal species being investigated.

Growth-Based High-Throughput Screening

Growth-based assays are the most common method for primary antifungal screening. They are straightforward, cost-effective, and amenable to automation. The fundamental principle is to measure the inhibition of fungal growth in the presence of the test compound.

Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible fungal growth.

Experimental Protocol:

  • Fungal Inoculum Preparation:

    • Culture the desired fungal species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates.

    • For yeast, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in a standardized growth medium, such as RPMI-1640, to the final required inoculum density (e.g., 0.5–2.5 x 10³ CFU/mL).

    • For molds, harvest conidia and adjust the concentration to 0.4–5 x 10⁴ CFU/mL in the growth medium.

  • Compound Plating:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96- or 384-well microtiter plate, perform serial dilutions of this compound to create a concentration gradient. Ensure the final DMSO concentration is below a level that affects fungal growth (typically ≤1%).

    • Include positive controls (a known antifungal like Amphotericin B) and negative controls (no compound).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Seal the plates and incubate at an appropriate temperature (e.g., 35°C) for a specified period (24-72 hours), depending on the growth rate of the fungus.

  • Data Acquisition and Analysis:

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Alternatively, a metabolic indicator like resazurin or XTT can be added, where a color change indicates viable cells.

    • The MIC is determined as the lowest concentration of this compound that inhibits fungal growth by a predefined percentage (e.g., ≥50% or ≥90%) compared to the negative control.

Data Presentation:

Fungal SpeciesThis compound MIC₅₀ (µg/mL)Amphotericin B MIC₅₀ (µg/mL)
Candida albicans1.250.5
Candida auris2.51.0
Aspergillus fumigatus5.00.5
Cryptococcus neoformans0.6250.25
Pan-Fungal Screening Platform

To enhance the efficiency of screening against multiple pathogens, a standardized pan-fungal assay can be employed. This approach uses an enriched growth medium to support the robust growth of diverse fungal species simultaneously.

Experimental Protocol:

  • Medium Preparation:

    • Prepare "fungal RPMI" (fRPMI), an enriched medium that supports the growth of a wide range of fungal pathogens.

  • Assay Procedure:

    • Follow the general procedure for the broth microdilution assay, using fRPMI as the growth medium.

    • Screen this compound against a panel of high-priority fungal pathogens (e.g., A. fumigatus, C. albicans, C. auris, C. neoformans).

  • Data Analysis:

    • Due to varying growth rates, establish optimal reading times for each species (e.g., 24 hours for yeasts, 48 hours for molds) to ensure a high-quality assay (Z-factor ≥ 0.5).

Workflow for Pan-Fungal Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_medium Prepare Enriched fRPMI Medium inoculate Inoculate Plates with Fungal Suspensions prep_medium->inoculate prep_inoculum Prepare Inocula for Multiple Fungal Species prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of this compound dispense Dispense Compounds into 384-well Plates prep_compound->dispense dispense->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_plate Read Optical Density or Fluorescence incubate->read_plate calc_z Calculate Z-Factor for Assay Quality read_plate->calc_z det_mic Determine MICs and Identify Hits calc_z->det_mic

Caption: Workflow for a pan-fungal HTS assay.

Synergy Screening

Synergy screening aims to identify compounds that enhance the efficacy of existing antifungal drugs. This is particularly useful for overcoming drug resistance. A high-throughput synergy screening (HTSS) can be performed to test this compound in combination with a known antifungal, such as an azole.

Experimental Protocol:

  • Assay Setup:

    • Use a checkerboard titration method in a microtiter plate.

    • Prepare serial dilutions of this compound along the rows and a sub-inhibitory concentration of a standard antifungal (e.g., ketoconazole) along the columns.

  • Inoculation and Incubation:

    • Inoculate the plate with the target fungal pathogen as described in the broth microdilution protocol.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Measure fungal growth in each well.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

    • Hits are identified as combinations that show a synergistic effect.

Data Presentation:

Fungal SpeciesDrug CombinationFICIInteraction
C. albicans (Azole-R)Agent 60 + Fluconazole0.375Synergy
A. fumigatusAgent 60 + Voriconazole1.0Indifference

Advanced HTS Methodologies

To overcome the limitations of traditional growth-based assays, which may miss compounds with novel mechanisms of action, more sophisticated screening methods can be employed.

Dual-Readout Cell Lysis and Germination Assay

This assay is particularly effective for molds like Aspergillus fumigatus. It simultaneously identifies compounds that cause fungal cell lysis and those that inhibit the germination of conidia.

Experimental Protocol:

  • Assay Principle:

    • The assay measures the release of the cytosolic enzyme adenylate kinase (AK) as an indicator of cell lysis.

    • A reduction in the low-level background AK release from germinating conidia indicates inhibition of germination.

  • Procedure:

    • Prepare a suspension of A. fumigatus conidia and dispense into microtiter plates containing this compound.

    • Incubate to allow for germination and growth.

    • Add a reagent that detects AK activity (e.g., a bioluminescent assay).

    • Measure the signal using a luminometer.

  • Data Interpretation:

    • High Luminescence: Indicates cell lysis (fungicidal activity).

    • Reduced Luminescence (below baseline): Indicates inhibition of germination or metabolism.

Logical Flow of the Dual-Readout Assay:

G cluster_outcomes Possible Outcomes compound This compound conidia A. fumigatus Conidia compound->conidia Incubate lysis Cell Lysis conidia->lysis germ_inhibit Germination Inhibition conidia->germ_inhibit no_effect No Effect conidia->no_effect high_signal High Luminescence (Hit) lysis->high_signal Leads to High AK Release low_signal Low Luminescence (Hit) germ_inhibit->low_signal Leads to Low AK Release base_signal Baseline Luminescence no_effect->base_signal Leads to Baseline AK Release

Caption: Interpreting results from the dual-readout assay.

Fungal Cell Wall Integrity Pathway Screening

Many effective antifungals target the fungal cell wall, a structure absent in human cells. Assays can be designed to specifically identify compounds that disrupt this essential pathway.

Signaling Pathway Overview:

The cell wall integrity (CWI) pathway is a critical signaling cascade that responds to cell wall stress. A simplified representation is shown below. Screening for inhibitors of this pathway can reveal compounds with a specific mode of action.

CWI_Pathway stress Cell Wall Stress (e.g., this compound) pkc1 Pkc1 stress->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 transcription Transcription Factors (e.g., Rlm1) slt2->transcription response Cell Wall Repair Genes (e.g., FKS2) transcription->response

Caption: Simplified fungal cell wall integrity pathway.

Experimental Protocol:

  • Reporter Strain:

    • Construct a fungal reporter strain where a fluorescent protein (e.g., GFP) is expressed under the control of a promoter responsive to the CWI pathway (e.g., the FKS2 promoter).

  • Screening:

    • Expose the reporter strain to this compound in a microplate format.

    • Induce mild cell wall stress using a sub-inhibitory concentration of a known cell wall-disrupting agent (e.g., caspofungin) to activate the pathway.

    • Measure fluorescence after incubation.

  • Data Interpretation:

    • A decrease in fluorescence compared to the control indicates that this compound inhibits the CWI signaling pathway.

Conclusion

The selection of an appropriate HTS method depends on the specific goals of the screening campaign. For initial hit discovery, a robust and cost-effective growth-based assay, such as the pan-fungal broth microdilution method, is recommended. To elucidate the mechanism of action or to find compounds that overcome resistance, more targeted approaches like synergy screening or pathway-specific assays are invaluable. The protocols and data presentation formats provided here offer a comprehensive framework for the high-throughput evaluation of this compound, facilitating its progression through the drug discovery pipeline.

Application Notes and Protocols for the Quantitative Analysis of Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluconazole is a broad-spectrum antifungal agent belonging to the triazole class. It is widely utilized for the treatment and prevention of a variety of fungal infections. Accurate and reliable quantification of Fluconazole in different matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. These application notes provide detailed protocols for the quantitative analysis of Fluconazole using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14-α-demethylase, Fluconazole disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14-α-methyl sterols in the fungal cell membrane. This disruption of membrane integrity increases cellular permeability, resulting in the leakage of cellular contents and ultimately inhibiting fungal growth.

Fluconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Fluconazole Fluconazole Lanosterol 14-α-demethylase\n(CYP51) Lanosterol 14-α-demethylase (CYP51) Fluconazole->Lanosterol 14-α-demethylase\n(CYP51) Inhibits

Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different analytical methods used for Fluconazole quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterMethod 1 (Pharmaceuticals)Method 2 (Plasma)
Linearity Range 1 - 100 µg/mL0.125 - 10.0 µg/mL
Limit of Detection (LOD) 0.10 µg/mLNot Reported
Limit of Quantification (LOQ) 0.25 µg/mL0.125 µg/mL
Accuracy (% Recovery) 98 - 102%102.8% ± 5.53
Precision (% RSD) < 2.0%< 15%
Wavelength (λmax) 260 nm260 nm

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterMethod 1 (Human Plasma)Method 2 (Intracellular)
Linearity Range 0.01 - 10 µg/mL5.0 - 1000.0 ng/mL
Limit of Detection (LOD) Not Reported0.5 ng/mL
Limit of Quantification (LOQ) 0.01 µg/mL5.0 ng/mL
Accuracy (% Recovery) 98.6 - 104.4%> 77.61%
Precision (% RSD) Intraday: 2.84 - 10.8%Intraday: < 1.0%
Interday: 5.27 - 11.5%Interday: < 0.51%
Ionization Mode Positive ESIPositive ESI
MRM Transition Not specifiedm/z 307.1 → 238.2

Table 3: UV-Vis Spectrophotometry

ParameterMethod 1 (Capsules)Method 2 (Tablets)
Linearity Range 50 - 400 µg/mL20 - 100 µg/mL
Limit of Detection (LOD) Not Reported1.59 µg/ml
Limit of Quantification (LOQ) Not Reported4.82 µg/ml
Accuracy (% Recovery) Not Reported98 - 99%
Precision (% RSD) Not Reported< 2%
Wavelength (λmax) 210 nm, 260 nm260.8 nm
Solvent 0.1M HClWater or Methanol:Water (50:50)

Experimental Protocols

Protocol 1: Quantification of Fluconazole in Pharmaceutical Capsules by HPLC-UV

This protocol is adapted for the analysis of Fluconazole in capsule dosage forms.

1. Materials and Reagents

  • Fluconazole reference standard

  • HPLC grade acetonitrile and water

  • 0.45 µm membrane filters

  • Volumetric flasks and pipettes

2. Instrumentation

  • HPLC system with a UV detector

  • C18 column (150 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase: Water and Acetonitrile (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard Solution Preparation

  • Prepare a primary stock solution of 500 µg/mL by dissolving 25 mg of Fluconazole reference standard in a 50 mL volumetric flask with water.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

5. Sample Preparation

  • Accurately weigh the contents of 20 capsules and calculate the average weight.

  • Weigh a quantity of the capsule powder equivalent to 25 mg of Fluconazole and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of water and sonicate for 15 minutes to dissolve.

  • Dilute to the mark with water and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions and determine the concentration of Fluconazole from the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis Standard Weigh Fluconazole Standard Dissolve_Std Dissolve_Std Standard->Dissolve_Std Dissolve in Water Sample Weigh Capsule Powder Dissolve_Spl Dissolve_Spl Sample->Dissolve_Spl Dissolve in Water & Sonicate Dilute_Std Dilute_Std Dissolve_Std->Dilute_Std Serial Dilution with Mobile Phase Filter_Spl Filter_Spl Dissolve_Spl->Filter_Spl Filter (0.45 µm) Inject Inject into HPLC System Dilute_Std->Inject Dilute_Spl Dilute_Spl Filter_Spl->Dilute_Spl Dilute with Mobile Phase Dilute_Spl->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 260 nm Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: HPLC-UV workflow for Fluconazole quantification.

Protocol 2: Quantification of Fluconazole in Human Plasma by LC-MS/MS

This protocol is designed for the sensitive quantification of Fluconazole in human plasma samples.

1. Materials and Reagents

  • Fluconazole reference standard

  • Deuterium-labeled Fluconazole internal standard (IS)

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Human plasma

2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 column

3. LC-MS/MS Conditions

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: As optimized for the specific column and system.

  • Ionization: Positive ESI

  • Detection: Multiple Reaction Monitoring (MRM)

4. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of Fluconazole and the IS in a suitable solvent.

  • Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at various concentrations.

5. Sample Preparation (Protein Precipitation)

  • To 70 µL of plasma sample, standard, or QC, add the internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile) and vortex to mix.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

6. Analysis

  • Inject the prepared samples into the LC-MS/MS system.

  • Create a calibration curve by plotting the peak area ratio of Fluconazole to the IS against the nominal concentration of the calibration standards.

  • Determine the concentration of Fluconazole in the plasma samples from the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (70 µL) IS Add Internal Standard Plasma->IS Precipitate Add Acetonitrile & Vortex IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Positive ESI Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantify using Peak Area Ratio Detect->Quantify UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis Std_Stock Prepare Standard Stock (100 µg/mL) Std_Dilutions Std_Dilutions Std_Stock->Std_Dilutions Create Standard Dilutions Sample_Powder Weigh Tablet Powder Sample_Solution Sample_Solution Sample_Powder->Sample_Solution Dissolve, Sonicate & Filter Measure_Abs Measure Absorbance at 260 nm Std_Dilutions->Measure_Abs Sample_Dilution Sample_Dilution Sample_Solution->Sample_Dilution Dilute to Final Concentration Sample_Dilution->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify

Application Notes and Protocols for 1,4-Benzoquinone as a Potential Antifungal Agent Against Agricultural Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on publicly available research on 1,4-benzoquinone and its derivatives. The term "Antifungal agent 60" is not a standard scientific designation; therefore, this document focuses on the representative compound 1,4-benzoquinone , which has demonstrated antifungal properties relevant to agriculture.

Introduction

1,4-Benzoquinone is a cyclic conjugated diketone that has garnered interest for its biological activities, including its potential as an antifungal agent. It is a metabolite found in various organisms and has been shown to inhibit the growth of several fungal species, including some that are pathogenic to agricultural crops. These notes provide an overview of its application, efficacy, and protocols for its evaluation against agricultural fungal pathogens.

Mechanism of Action

The primary antifungal mechanism of 1,4-benzoquinone is believed to be its ability to induce oxidative stress within fungal cells. As a redox-active compound, it can accept electrons and generate reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and DNA. Additionally, its electrophilic nature allows it to react with nucleophilic groups in essential enzymes and proteins, disrupting their function and leading to fungal cell death. Some fungi have evolved detoxification mechanisms, such as quinone reductases, to counteract this effect.

cluster_fungal_cell Fungal Cell BQ 1,4-Benzoquinone ROS Reactive Oxygen Species (ROS) BQ->ROS Generates Enzymes Essential Enzymes BQ->Enzymes Reacts with Cellular_Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Cellular_Damage Cell_Death Fungal Cell Death Cellular_Damage->Cell_Death Inactivation Enzyme Inactivation Enzymes->Inactivation Inactivation->Cell_Death

Proposed mechanism of action for 1,4-benzoquinone.

Data Presentation: Antifungal Efficacy

The following table summarizes the observed antifungal activity of 1,4-benzoquinone (BQ) and its close derivatives against common agricultural fungal pathogens.

Fungal PathogenCompoundConcentration/DosageObserved EffectReference
Aspergillus flavus1,4-Benzoquinone45 µ g/adult insect equivalentInhibitory effect on mycelial growth[1][2][3][4]
Aspergillus fumigatus1,4-Benzoquinone45 µ g/adult insect equivalentInhibitory effect on mycelial growth[1][2][3][4]
Aspergillus niger1,4-Benzoquinone45 µ g/adult insect equivalentInhibitory effect with rapid recovery[1][2][3][4]
Fusarium sp.1,4-Benzoquinone45 µ g/adult insect equivalentInhibitory effect on mycelial growth[1][2][3][4]
Penicillium sp.Ethyl-1,4-benzoquinone + Methyl-1,4-benzoquinone45 µ g/adult insect equivalentLethal effect[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing using Disk Diffusion Assay

This protocol is designed to qualitatively assess the antifungal activity of 1,4-benzoquinone against a target fungal pathogen.

Materials:

  • 1,4-Benzoquinone (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Potato Dextrose Agar (PDA) plates

  • Cultures of target fungal pathogens (e.g., Fusarium oxysporum)

  • Sterile distilled water

  • Hemocytometer

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal pathogen on a PDA plate until sporulation.

    • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface.

    • Filter the spore suspension to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Preparation of Test Compound:

    • Prepare a stock solution of 1,4-benzoquinone in DMSO (e.g., 10 mg/mL).

    • Prepare serial dilutions to achieve desired testing concentrations.

  • Inoculation and Treatment:

    • Uniformly spread 100 µL of the fungal spore suspension onto the surface of a PDA plate using a sterile swab.

    • Allow the plate to dry for 10-15 minutes.

    • Impregnate sterile filter paper disks with 10 µL of the different concentrations of 1,4-benzoquinone solution.

    • As a negative control, use a disk impregnated with 10 µL of DMSO.

    • Place the disks onto the inoculated PDA plates.

  • Incubation and Observation:

    • Incubate the plates at 25-28°C for 3-5 days.

    • Measure the diameter of the inhibition zone (the clear area around the disk where fungal growth is inhibited) in millimeters.

cluster_prep Preparation cluster_assay Assay Inoculum Prepare Fungal Inoculum Inoculate Inoculate PDA Plate Inoculum->Inoculate Compound Prepare BQ Solutions Apply_Disks Apply BQ-treated Disks Compound->Apply_Disks Inoculate->Apply_Disks Incubate Incubate Plate Apply_Disks->Incubate Measure Measure Inhibition Zone Incubate->Measure

Workflow for the Disk Diffusion Assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of 1,4-benzoquinone that inhibits the visible growth of a fungal pathogen.

Materials:

  • 1,4-Benzoquinone

  • DMSO

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Fungal spore suspension (prepared as in Protocol 1)

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Preparation of Microtiter Plate:

    • Add 100 µL of PDB to each well of a 96-well plate.

    • Create a serial dilution of 1,4-benzoquinone directly in the plate. Start by adding 100 µL of a 2X concentrated stock solution to the first well of a row. Mix and transfer 100 µL to the next well, repeating across the row. Discard the final 100 µL from the last well.

    • Include a positive control (PDB + inoculum, no compound) and a negative control (PDB only).

  • Inoculation:

    • Add 10 µL of the fungal spore suspension (1 x 10^6 spores/mL) to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 25-28°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of 1,4-benzoquinone at which there is no visible fungal growth (no turbidity) compared to the positive control.

    • Optionally, the optical density (OD) at 600 nm can be read using a spectrophotometer for a quantitative assessment of growth inhibition.

Start Start Prep_Plate Prepare Serial Dilutions of BQ in 96-well Plate Start->Prep_Plate Inoculate Inoculate Wells with Fungal Spores Prep_Plate->Inoculate Incubate Incubate Plate (48-72h) Inoculate->Incubate Read_Results Visually Inspect for Growth or Read OD600 Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Broth Microdilution MIC Assay.

Safety Precautions

1,4-Benzoquinone is a hazardous substance. It is toxic if inhaled, swallowed, or in contact with skin, and can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

Conclusion

1,4-Benzoquinone demonstrates significant potential as a lead compound for the development of new agricultural fungicides. Its broad-spectrum activity and presumed mechanism of action make it a candidate for managing a variety of plant pathogenic fungi. Further research is required to optimize its efficacy, evaluate its phytotoxicity, and develop stable formulations for field applications. The protocols provided herein offer a standardized framework for the continued investigation of this and related compounds.

References

Troubleshooting & Optimization

"Antifungal agent 60" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 60. The information addresses common solubility challenges and offers potential solutions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also referred to as compound 16) is an inhibitor of ergosterol biosynthesis with broad-spectrum antifungal activity.[1] It has shown efficacy against several human pathogenic fungal species, including fluconazole-resistant C. albicans and multi-drug resistant Candida auris.[1] Chemically, it contains an alkyne group, making it suitable for click chemistry applications.[1]

Q2: I'm observing poor solubility of this compound in my aqueous buffer. Is this expected?

Many novel drug candidates, particularly those with complex aromatic structures like many antifungal agents, exhibit poor water solubility.[2][3][4] This is a common challenge in early-stage drug development.[4] While specific solubility data for this compound is not extensively published, its structural class suggests that low aqueous solubility is a potential characteristic.

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

The initial approach to addressing solubility issues involves a systematic evaluation of various physical and chemical modification techniques.[5][6] It is recommended to start with simple adjustments such as pH modification and the use of co-solvents before moving to more complex formulation strategies.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound in standard aqueous buffers for in vitro assays. The following guide provides potential solutions to enhance its solubility.

Table 1: Troubleshooting Poor Aqueous Solubility of this compound
IssuePotential CauseSuggested SolutionExpected Improvement
Precipitation in aqueous buffer Low intrinsic water solubility of the compound.pH Adjustment: Determine the pKa of this compound. For weakly basic drugs, decreasing the pH below the pKa can increase solubility. Conversely, for weakly acidic drugs, increasing the pH can improve solubility.[7][8]10 to 100-fold increase
Co-solvents: Introduce a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.[3][6] Start with low percentages (e.g., 1-5%) and gradually increase.5 to 50-fold increase
Inconsistent results in biological assays Compound crashing out of solution upon dilution.Use of Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Poloxamer 188 at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the drug.[2]20 to 200-fold increase
Complexation with Cyclodextrins: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility.[5][9]50 to 1000-fold increase
Low bioavailability in animal studies Poor dissolution rate in the gastrointestinal tract.Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the drug particles, thereby enhancing the dissolution rate.[3][5]Up to 10-fold increase in dissolution rate
Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) to improve its wettability and dissolution.[2]10 to 50-fold increase in dissolution rate

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of this compound in a specific solvent system.

Materials:

  • This compound (solid)

  • Selected solvent system (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent system.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, check for the presence of undissolved solid material to confirm saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a method to enhance the solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., deionized water or PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Slowly add this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Attempts cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble This compound solvent Select Aqueous Buffer System start->solvent ph_adjust Adjust pH solvent->ph_adjust Attempt 1 cosolvent Add Co-solvent (e.g., DMSO, Ethanol) solvent->cosolvent Attempt 2 surfactant Incorporate Surfactant (e.g., Tween 80) solvent->surfactant Attempt 3 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) solvent->cyclodextrin Attempt 4 solubility_test Equilibrium Solubility (Shake-Flask) ph_adjust->solubility_test cosolvent->solubility_test surfactant->solubility_test cyclodextrin->solubility_test assay Perform In Vitro Experiment solubility_test->assay success Solubility Achieved assay->success Clear Solution fail Precipitation Occurs assay->fail Visible Precipitate

Caption: Experimental workflow for troubleshooting the solubility of this compound.

signaling_pathway_inhibition cluster_fungal_cell Fungal Cell Membrane cluster_drug_action Mechanism of Action squalene Squalene lanosterol Lanosterol squalene->lanosterol Lanosterol synthase ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase membrane Fungal Cell Membrane Integrity ergosterol->membrane Incorporation into cell membrane agent60 This compound (Poorly Soluble) agent60_sol Solubilized This compound agent60->agent60_sol Solubilization (e.g., Cyclodextrin) inhibition Inhibition agent60_sol->inhibition inhibition->lanosterol Blocks conversion inhibition->membrane Disruption

Caption: Impact of solubility on the ergosterol biosynthesis inhibition pathway by this compound.

References

Technical Support Center: Antifungal Agent 60 Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting stability testing of Antifungal Agent 60.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stability testing of this compound in various media.

Question ID Question Possible Causes & Troubleshooting Steps
STAB-001 I am observing a rapid loss of potency of this compound in my aqueous solution at neutral pH, even at room temperature. What could be the cause? Possible Causes: 1. Hydrolytic Degradation: Although stable at neutral pH, this compound may undergo hydrolysis over extended periods. The presence of certain buffers or trace metal ions can catalyze this degradation.2. Oxidation: The compound may be susceptible to oxidation, especially if the solvent has not been degassed or if there is significant headspace in the container.3. Adsorption to Container: this compound might adsorb to the surface of certain types of containers (e.g., specific plastics).Troubleshooting Steps: 1. Buffer Selection: Use buffers with minimal catalytic activity, such as phosphate or citrate buffers. Evaluate stability in different buffer systems.2. Inert Atmosphere: Prepare solutions using degassed solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon.3. Container Compatibility: Test stability in different container types, including glass (Type I borosilicate) and various polymers (e.g., polypropylene, polyethylene).4. Antioxidant Addition: Consider the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) to assess if oxidation is the primary degradation pathway.
STAB-002 During forced degradation studies under acidic conditions (e.g., 0.1 N HCl), I see multiple degradation peaks on my HPLC chromatogram. How can I identify the major degradants? Possible Causes: 1. Complex Degradation Pathway: The alkyne group in this compound could be susceptible to acid-catalyzed reactions, leading to multiple degradation products.[1][2]2. Secondary Degradation: Initial degradation products may be unstable and degrade further under the stress conditions.Troubleshooting Steps: 1. Time-Course Study: Analyze samples at multiple time points during the forced degradation to observe the formation and potential disappearance of degradation products over time. This can help distinguish primary from secondary degradants.2. LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain the mass of the parent drug and its degradants. Fragmentation patterns from MS/MS can help elucidate the structures of the degradation products.3. Fraction Collection and NMR: If a degradant is present in sufficient quantity, collect the corresponding fraction from the HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
STAB-003 My photostability study is showing inconsistent results for this compound. Why might this be happening? Possible Causes: 1. Inconsistent Light Exposure: The intensity and wavelength of the light source may not be uniform across all samples.2. Solvent Effects: The solvent used can influence the photodegradation pathway. Some solvents may act as photosensitizers.3. Container Material: The container material might not be transparent to the relevant wavelengths of light, or it could leach substances that affect stability.Troubleshooting Steps: 1. Controlled Photostability Chamber: Use a validated photostability chamber that provides controlled and consistent light exposure as per ICH Q1B guidelines.2. Solvent Screening: Evaluate photostability in a range of solvents with different polarities and protic/aprotic properties.3. Quartz Cuvettes: For solution-state photostability, use quartz cuvettes which are transparent to a broad range of UV and visible light.4. Dark Control: Always include a dark control (sample protected from light) to differentiate between photolytic and other degradation pathways.
STAB-004 I am having difficulty developing a stability-indicating HPLC method for this compound. The degradation peaks are co-eluting with the parent peak. Possible Causes: 1. Insufficient Chromatographic Resolution: The current HPLC method (column, mobile phase, gradient) may not have enough resolving power.2. Similar Polarity of Degradants: The degradation products may have very similar physicochemical properties to the parent compound.Troubleshooting Steps: 1. Method Development: * Column Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) with varying particle sizes. * Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol), pH of the aqueous phase, and buffer concentration. * Gradient Optimization: Modify the gradient slope and duration to improve separation. * Temperature: Vary the column temperature to alter selectivity.2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under stressed conditions. This can indicate the presence of co-eluting impurities.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for a stock solution of this compound in DMSO?

For short-term storage (1-2 weeks), it is recommended to store stock solutions in DMSO at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.

2. How does pH affect the stability of this compound in aqueous media?

Based on typical stability profiles of similar antifungal agents, this compound is expected to be most stable at a slightly acidic to neutral pH (pH 4-7).[3][4] Significant degradation is often observed under strong acidic (pH < 2) and alkaline (pH > 9) conditions.[3][4]

3. What are the typical forced degradation conditions for this compound?

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating methods.[5] Recommended starting conditions are:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.[3]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.[3][4]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: 105°C for 24 hours (solid state).[3]

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

4. Is this compound susceptible to degradation in common cell culture media?

It is possible that components in cell culture media (e.g., salts, amino acids, pH indicators) could affect the stability of this compound over the course of a multi-day experiment. It is recommended to perform a preliminary stability study in the specific cell culture medium to be used. This can be done by incubating the compound in the medium at 37°C and analyzing its concentration at different time points (e.g., 0, 24, 48, 72 hours).

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C for 7 Days

Solvent Initial Concentration (µg/mL) Concentration after 7 Days (µg/mL) % Recovery
DMSO100099599.5
Ethanol10098.298.2
Acetonitrile10099.199.1
Water (pH 7.0)109.191.0
PBS (pH 7.4)108.888.0

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition Time % Assay of Parent % Total Degradation Number of Degradation Products
0.1 N HCl (60°C)24 h75.224.83
0.1 N NaOH (60°C)24 h68.531.52
3% H₂O₂ (RT)24 h82.117.92
Heat (105°C, solid)24 h98.91.11
Light (ICH Q1B)-95.34.71

Experimental Protocols

Protocol 1: Solution State Stability Assessment

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test media (e.g., water, buffers of different pH, cell culture media).

  • Storage: Aliquot the test solutions into appropriate, sealed containers (e.g., amber glass vials). Store the samples under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and a suitable solvent for thermal and photostability).

  • Stress Application:

    • Acid/Base Hydrolysis: Incubate the solutions at a specified temperature (e.g., 60°C).

    • Oxidation: Keep the solution at room temperature.

    • Thermal Stress: Place the solid compound in a calibrated oven.

    • Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines. Include a dark control.

  • Neutralization (for acid/base hydrolysis): After the desired time, cool the samples and neutralize them with an equivalent amount of base/acid.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/PDA method. If necessary, use LC-MS for identification of degradation products.

  • Data Analysis: Determine the percentage degradation and the relative peak areas of the degradation products.

Visualizations

experimental_workflow start Start: this compound Sample prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_test Prepare Test Solutions in Different Media (Aqueous Buffers, etc.) prep_stock->prep_test storage Store at Different Conditions (Temp, Light) prep_test->storage sampling Sample at Predetermined Time Points (T0, T1, T2...) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_eval Evaluate Data (% Recovery vs. Time) analysis->data_eval end End: Stability Profile data_eval->end

Caption: Workflow for Solution State Stability Testing of this compound.

forced_degradation_pathway parent This compound acid Acidic Hydrolysis parent->acid base Alkaline Hydrolysis parent->base oxid Oxidation parent->oxid photo Photolysis parent->photo deg1 Degradant A acid->deg1 Major deg2 Degradant B acid->deg2 Minor base->deg2 Major deg3 Degradant C oxid->deg3 deg4 Degradant D photo->deg4

Caption: Logical Relationship of Forced Degradation Pathways for this compound.

References

"Antifungal agent 60" overcoming resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 60 (AF-60). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AF-60 and troubleshooting potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, multi-target antifungal compound. Its primary mechanism involves the simultaneous inhibition of two key fungal pathways: ergosterol biosynthesis and cell wall integrity. Specifically, AF-60 targets both lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol pathway, and β-(1,3)-D-glucan synthase (encoded by the FKS genes), an essential component for cell wall synthesis.[1][2][3][4] This dual-action is designed to overcome common resistance mechanisms that affect single-target antifungal agents.

Q2: How does this compound overcome known fungal resistance mechanisms?

A2: AF-60 is engineered to circumvent prevalent resistance strategies in several ways:

  • Dual Targeting: By inhibiting both Erg11 and Fks1, AF-60 creates a synergistic fungicidal effect. Mutations in one target are less likely to confer resistance when the other pathway is also inhibited.[5]

  • Efflux Pump Evasion: The chemical structure of AF-60 is designed to be a poor substrate for major fungal efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, which are often overexpressed in azole-resistant strains.[3][6]

  • Biofilm Penetration: AF-60 possesses properties that allow for enhanced penetration of the extracellular matrix of fungal biofilms, a common physical barrier to many antifungal drugs.

Q3: What is the spectrum of activity for this compound?

A3: AF-60 has demonstrated broad-spectrum activity against a wide range of pathogenic fungi, including Candida species (C. albicans, C. glabrata, C. auris), Aspergillus fumigatus, and Cryptococcus neoformans. Its efficacy extends to strains that are resistant to conventional azoles and echinocandins.

Q4: Are there any known off-target effects in mammalian cells?

A4: Preclinical studies have shown high selectivity of AF-60 for fungal targets. The mammalian orthologs of Erg11 and β-(1,3)-D-glucan synthase have significantly lower binding affinities for AF-60, minimizing off-target effects. However, as with any experimental compound, cytotoxicity assays are recommended for specific cell lines being used in your research.

Troubleshooting Guides

Problem 1: Suboptimal activity of AF-60 in vitro.

Possible Cause Troubleshooting Step
Incorrect Solubilization AF-60 is highly hydrophobic. Ensure it is fully dissolved in DMSO to a stock concentration of at least 10 mg/mL before preparing final dilutions in culture medium. Precipitates may form at high concentrations in aqueous solutions.
Drug Adsorption Polystyrene plates can adsorb hydrophobic compounds. Using low-binding microplates is recommended for susceptibility testing.
Inappropriate pH of Medium The activity of AF-60 can be pH-dependent. Ensure the pH of your experimental medium is maintained within the recommended range of 6.5-7.5.
High Serum Concentration High concentrations of serum in the culture medium can bind to AF-60, reducing its effective concentration. If possible, perform initial experiments with lower serum concentrations (e.g., ≤2%).

Problem 2: Inconsistent results in biofilm eradication assays.

Possible Cause Troubleshooting Step
Immature Biofilm Ensure biofilms are allowed to mature for a sufficient period (typically 24-48 hours) before the addition of AF-60 to allow for the development of the extracellular matrix.
Metabolic Inactivity Cells deep within a mature biofilm may be metabolically quiescent and less susceptible. Consider combination therapy with an agent that disrupts the biofilm matrix or alters the metabolic state of the cells.
Inadequate Drug Exposure Due to the dense nature of biofilms, a longer incubation time with AF-60 may be required compared to planktonic cells. A time-course experiment is recommended to determine the optimal exposure time.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of AF-60 against various fungal pathogens.

Fungal Species Strain AF-60 MIC (µg/mL) Fluconazole MIC (µg/mL) Caspofungin MIC (µg/mL)
Candida albicansSC5314 (Wild-Type)0.1250.50.03
Candida albicansFLC-R (Erg11 mutation)0.25>640.03
Candida glabrataATCC 20010.5160.06
Candida aurisB11221 (Multidrug-Resistant)0.25>2562
Aspergillus fumigatusAf2930.06N/A0.125
Cryptococcus neoformansH990.1258N/A

Table 2: Efficacy of AF-60 in a murine model of disseminated candidiasis.

Treatment Group Dosage (mg/kg) Fungal Burden (log CFU/kidney) at 48h Survival Rate (%) at 14 days
Vehicle Control-7.8 ± 0.50
AF-60104.2 ± 0.780
AF-60202.1 ± 0.4100
Fluconazole206.5 ± 0.620

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

  • Inoculum Preparation: Culture the fungal strain on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration specified by CLSI or EUCAST guidelines.

  • Drug Dilution: Prepare a 2X serial dilution of AF-60 in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of AF-60 that causes a significant inhibition of growth compared to the drug-free control well.

Protocol 2: In Vitro Biofilm Eradication Assay

  • Biofilm Formation: In a 96-well plate, add 100 µL of a standardized fungal suspension (1 x 10^6 cells/mL in RPMI) to each well. Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Wash Step: Gently wash the wells twice with sterile PBS to remove non-adherent cells.

  • Drug Treatment: Add serial dilutions of AF-60 to the wells containing the established biofilms. Incubate for another 24 hours.

  • Viability Assessment: Wash the wells again with PBS. Quantify the viable cells remaining in the biofilm using a metabolic assay (e.g., XTT or alamarBlue) or by scraping the biofilm, sonicating to disaggregate, and performing colony forming unit (CFU) counts.

Visualizations

Antifungal_Agent_60_Mechanism cluster_fungal_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis cluster_cellwall Cell Wall Synthesis Lanosterol Lanosterol 14-alpha-demethylated lanosterol 14-alpha-demethylated lanosterol Lanosterol->14-alpha-demethylated lanosterol Erg11 (Target) Ergosterol Ergosterol 14-alpha-demethylated lanosterol->Ergosterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity UDP_Glucose UDP_Glucose Beta-1,3-D-glucan Beta-1,3-D-glucan UDP_Glucose->Beta-1,3-D-glucan Fks1 (Target) Cell Wall Cell Wall Beta-1,3-D-glucan->Cell Wall Cell Wall Integrity Cell Wall Integrity Cell Wall->Cell Wall Integrity Fungal_Viability Fungal_Viability Cell Membrane Integrity->Fungal_Viability Cell Wall Integrity->Fungal_Viability AF60 This compound Erg11 (Target) Erg11 (Target) AF60->Erg11 (Target) Inhibits Fks1 (Target) Fks1 (Target) AF60->Fks1 (Target) Inhibits

Caption: Dual mechanism of action of this compound.

Overcoming_Resistance cluster_resistance Common Fungal Resistance Mechanisms cluster_af60_strategy AF-60 Counter-Mechanisms Erg11_Mutation Erg11 Mutation/Overexpression Dual_Target Dual Targeting (Erg11 & Fks1) Erg11_Mutation->Dual_Target Bypassed by Efflux_Pumps Efflux Pump Overexpression Pump_Evasion Poor Substrate for Efflux Pumps Efflux_Pumps->Pump_Evasion Evaded by Biofilm_Formation Biofilm Formation Biofilm_Penetration Enhanced Biofilm Penetration Biofilm_Formation->Biofilm_Penetration Overcome by

Caption: How this compound overcomes resistance.

Experimental_Workflow A Prepare Fungal Inoculum C Inoculate Microplate A->C B Serial Dilution of AF-60 B->C D Incubate (24-48h) C->D E Determine MIC D->E

References

Technical Support Center: Strategies for Reducing Off-Target Effects of Azole Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Antifungal Agent 60": The term "this compound" does not correspond to a standard nomenclature for a specific antifungal drug. To provide a comprehensive and technically accurate resource, this guide will focus on a widely used and well-characterized class of antifungal agents: the azoles , with a specific focus on Fluconazole . The principles, experimental protocols, and troubleshooting advice presented here are broadly applicable to researchers working with other azole antifungals and can be adapted for various experimental contexts.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of azole antifungal agents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of azole antifungals like Fluconazole?

A1: Azole antifungals, including fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][2]

Q2: What are the major off-target effects of Fluconazole in a research setting?

A2: The most significant off-target effects of fluconazole and other azoles stem from their interaction with mammalian cytochrome P450 (CYP) enzymes.[3] While they are more selective for the fungal enzyme, they can inhibit human CYP isoforms, particularly CYP2C9, CYP2C19, and to a lesser extent, CYP3A4.[3][4] This inhibition can lead to significant drug-drug interactions, altering the metabolism of other compounds in experimental systems and potentially causing cytotoxicity at higher concentrations.

Q3: How can I minimize the impact of off-target CYP450 inhibition in my experiments?

A3: To minimize off-target CYP450 inhibition, consider the following strategies:

  • Dose-Response Studies: Conduct careful dose-response studies to determine the lowest effective concentration of the azole antifungal that inhibits fungal growth without significantly affecting mammalian cell viability or the metabolism of other co-administered compounds.

  • Use of More Selective Azoles: Newer generations of azole antifungals, such as voriconazole, may exhibit different selectivity profiles for fungal versus mammalian CYP enzymes. However, they can still have significant interactions.[5]

  • In Vitro Metabolism Assays: If your experimental system involves mammalian cells and other drugs, it is advisable to perform in vitro CYP inhibition assays to quantify the inhibitory potential of the azole you are using on the relevant CYP isoforms.

  • Combination Therapy: Combining a lower dose of an azole with a non-azole antifungal that has a different mechanism of action can be a strategy to enhance antifungal efficacy while minimizing off-target effects.

Q4: Are there alternative classes of antifungal agents with fewer off-target effects related to CYP450 inhibition?

A4: Yes, other classes of antifungal agents have different mechanisms of action and, consequently, different off-target effect profiles:

  • Echinocandins (e.g., Caspofungin, Micafungin): These agents inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[6] This target is absent in mammalian cells, generally resulting in fewer off-target effects and drug-drug interactions compared to azoles.[7]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death. While effective, they can also bind to cholesterol in mammalian cell membranes, leading to significant toxicity, particularly nephrotoxicity.[8][9]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in mammalian cell lines when co-incubated with our azole antifungal.

  • Possible Cause: The concentration of the azole antifungal is too high, leading to off-target inhibition of essential host cell functions or direct cellular toxicity.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Conduct a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of the antifungal agent on your specific mammalian cell line.

    • Determine the Therapeutic Index: Calculate the therapeutic index (TI) by comparing the CC50 value with the Minimum Inhibitory Concentration (MIC) against the target fungus (TI = CC50 / MIC). A higher TI indicates greater selectivity for the fungal target.

    • Optimize Concentration: Use a concentration of the azole antifungal that is well below the CC50 but still effective against the fungus.

    • Consider a Different Azole: If a suitable therapeutic window cannot be achieved, consider testing an alternative azole with a potentially better toxicity profile.

Problem 2: Inconsistent or unexpected results in drug interaction studies involving an azole antifungal.

  • Possible Cause: The azole antifungal is inhibiting the metabolism of the other test compound through interaction with cytochrome P450 enzymes.

  • Troubleshooting Steps:

    • Review the Literature: Check for known drug-drug interactions for the specific azole and the other compound you are testing.

    • Conduct a CYP450 Inhibition Assay: Perform an in vitro assay to determine the IC50 or Ki of your azole antifungal against the major human CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4). This will quantify its inhibitory potential.

    • Use a Positive Control Inhibitor: Include a known inhibitor for the specific CYP isoform that metabolizes your compound of interest to validate your experimental system.

    • Consider Combination Therapy Studies: If the goal is to find synergistic effects, a checkerboard assay can help identify effective concentrations of both drugs that are lower than their individual effective doses, potentially reducing off-target interactions.

Data Presentation

Table 1: In Vitro Activity of Various Azole Antifungals Against Common Candida Species.

Antifungal AgentCandida albicans MIC90 (µg/mL)Candida glabrata MIC90 (µg/mL)Candida parapsilosis MIC90 (µg/mL)Candida krusei MIC90 (µg/mL)
Fluconazole0.5[10]32[10]2[10]≥64[10]
Voriconazole0.03[11]0.5[11]0.12[11]0.5[11]
Itraconazole>32[12]---
Ketoconazole----

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates. Data can vary based on testing methodology and geographical location of isolates.

Table 2: Inhibitory Activity of Azole Antifungals against Human Cytochrome P450 Isoforms.

Antifungal AgentCYP2C9 (IC50/Ki in µM)CYP2C19 (IC50/Ki in µM)CYP3A4 (IC50/Ki in µM)
Fluconazole30.3 (IC50)[3] / 7-8 (Ki)[13]12.3 (IC50)[3]15-18 (Ki)[13]
Voriconazole3.62 (IC50) / 2.79 (Ki)[5]5.25 (IC50) / 5.1 (Ki)[5]2.90 (IC50) / 0.66 (competitive Ki), 2.97 (non-competitive Ki)[5]
Itraconazole>10 (IC50)[3]>10 (IC50)[3]0.0061 (unbound IC50)[14]
Ketoconazole--0.03-0.5 (IC50)[15] / 0.011-0.045 (Ki)[16]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate stronger inhibition.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27)
  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Prepare Antifungal Dilutions: Perform serial two-fold dilutions of the azole antifungal agent in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.[16]

MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of the azole antifungal to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the CC50 value.

Cytochrome P450 Inhibition Assay (IC50 Determination)
  • Prepare Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes, a specific CYP isoform substrate, and the azole antifungal at various concentrations in a phosphate buffer.

  • Initiate Reaction: Start the reaction by adding a NADPH-generating system.

  • Incubation: Incubate the mixture at 37°C for a specific time, allowing the CYP enzyme to metabolize the substrate.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as acetonitrile.

  • Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.

  • Calculate IC50: Determine the concentration of the azole antifungal that causes 50% inhibition of metabolite formation compared to the vehicle control.[18]

Visualizations

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (Fungal CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Azoles Azoles Azoles->Lanosterol Inhibition

Caption: Fungal Ergosterol Biosynthesis Pathway and the Target of Azole Antifungals.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Mammalian Cells Seed Mammalian Cells Adherence (Overnight) Adherence (Overnight) Seed Mammalian Cells->Adherence (Overnight) Add Azole Antifungal (Various Concentrations) Add Azole Antifungal (Various Concentrations) Adherence (Overnight)->Add Azole Antifungal (Various Concentrations) Incubate (24-72h) Incubate (24-72h) Add Azole Antifungal (Various Concentrations)->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan->Read Absorbance (570nm) Calculate CC50 Calculate CC50 Read Absorbance (570nm)->Calculate CC50

Caption: Experimental Workflow for an MTT-based Cytotoxicity Assay.

Troubleshooting_Logic Unexpected High Cytotoxicity Unexpected High Cytotoxicity Is the concentration optimized? Is the concentration optimized? Unexpected High Cytotoxicity->Is the concentration optimized? Perform Dose-Response Cytotoxicity Assay (CC50) Perform Dose-Response Cytotoxicity Assay (CC50) Is the concentration optimized?->Perform Dose-Response Cytotoxicity Assay (CC50) No Is Therapeutic Index > 10? Is Therapeutic Index > 10? Is the concentration optimized?->Is Therapeutic Index > 10? Yes Perform Dose-Response Cytotoxicity Assay (CC50)->Is Therapeutic Index > 10? Proceed with Optimized Concentration Proceed with Optimized Concentration Is Therapeutic Index > 10?->Proceed with Optimized Concentration Yes Consider Alternative Antifungal Consider Alternative Antifungal Is Therapeutic Index > 10?->Consider Alternative Antifungal No

Caption: Troubleshooting Logic for Unexpected Cytotoxicity in Experiments.

References

Technical Support Center: Antifungal Agent 60 (AFA-60)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 60 (AFA-60). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with AFA-60, focusing on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AFA-60) and why is its bioavailability a concern?

A1: this compound (AFA-60) is a potent, orally administered triazole antifungal drug. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor solubility is a major limiting factor for its oral bioavailability, potentially leading to suboptimal drug exposure and reduced therapeutic efficacy.[1][4]

Q2: My in vivo experiments with AFA-60 are showing low and variable plasma concentrations. What are the likely causes and how can I troubleshoot this?

A2: Low and variable plasma concentrations of AFA-60 are typically due to its poor dissolution in the gastrointestinal tract. Here are some common causes and troubleshooting steps:

  • Crystallinity of the Drug Substance: The crystalline form of AFA-60 has low intrinsic solubility.

    • Troubleshooting: Consider formulation strategies that convert the drug to its amorphous form, such as creating a solid dispersion with a hydrophilic polymer.[5][6] Techniques like hot-melt extrusion can be employed for this purpose.[5]

  • pH-Dependent Solubility: AFA-60 is a weakly basic drug, and its solubility is pH-dependent.[5][7]

    • Troubleshooting: Ensure your in vitro dissolution studies are conducted in media that mimic the pH of different segments of the gastrointestinal tract (e.g., pH 1.2 for the stomach and pH 6.8 for the intestine) to accurately predict in vivo performance.[1][5]

  • Food Effects: The absorption of many poorly soluble drugs is influenced by food.

    • Troubleshooting: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on AFA-60 absorption.

Q3: What are the most common formulation strategies to enhance the bioavailability of AFA-60?

A3: Several formulation strategies can be employed to improve the solubility and, consequently, the bioavailability of AFA-60. These include:

  • Solid Dispersions: Dispersing AFA-60 in a hydrophilic polymer matrix to create an amorphous solid dispersion.[5][6] This is a widely used technique for improving the apparent solubility of poorly water-soluble drugs.[5]

  • Nanoparticle-based Delivery Systems: Encapsulating AFA-60 in niosomes, liposomes, or other nanocarriers can enhance its solubilization.[2][3][8]

  • Cocrystallization: Forming a cocrystal of AFA-60 with a pharmaceutically acceptable co-former to alter its crystal lattice structure and improve its dissolution rate.[1]

  • Complexation: Using cyclodextrins to form inclusion complexes with AFA-60, thereby increasing its aqueous solubility.[9]

Troubleshooting Guides

Guide 1: Poor In Vitro Dissolution of AFA-60

Problem: You are observing less than 30% drug release after 120 minutes in a standard dissolution test (e.g., USP Apparatus II) in simulated intestinal fluid (pH 6.8).

Potential Cause Troubleshooting Steps Expected Outcome
High Crystallinity Prepare a solid dispersion of AFA-60 with a polymer like Soluplus® or HPMCP using hot-melt extrusion.[5]Increased dissolution rate due to the amorphous nature of the drug.
Poor Wetting Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration (0.1-0.5%) in the dissolution medium.[9]Improved wetting of the drug particles, leading to a faster dissolution rate.
Particle Size Reduce the particle size of the AFA-60 drug substance through micronization.[6][9]Increased surface area available for dissolution, resulting in a faster release profile.
Data Presentation: Impact of Formulation on AFA-60 Bioavailability

The following table summarizes the reported improvements in solubility and bioavailability for poorly soluble antifungal agents using different formulation strategies. This data can serve as a benchmark for your experiments with AFA-60.

Formulation Strategy Drug Solubility Enhancement (Fold Increase) Bioavailability Enhancement (Fold Increase in AUC) Reference
Cocrystallization Itraconazole2.4x in 0.1 N HCl, 25.77x in phosphate buffer (pH 6.8)2.8x[1]
Solid Dispersion (Hot-Melt Extrusion) ItraconazoleNot specified3x[5]
Niosomal Gel LuliconazoleNot specifiedEnhanced antifungal activity[8]
Permeability Enhancement Clotrimazole5-fold increase in permeability constantEnhanced antifungal activity[10]

Experimental Protocols

Protocol 1: Preparation of AFA-60 Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of AFA-60 to enhance its dissolution rate.

Materials:

  • AFA-60 powder

  • Hydrophilic polymer (e.g., Soluplus®, HPMCP)

  • Hot-melt extruder

  • Pelletizer

Methodology:

  • Physically mix AFA-60 and the chosen polymer in a predetermined ratio (e.g., 1:3 w/w).

  • Feed the physical mixture into the hot-melt extruder.

  • Set the temperature profile of the extruder barrel zones to ensure the mixture melts and forms a homogenous blend without thermal degradation of AFA-60.

  • The molten extrudate is then passed through a pelletizer to form pellets.

  • The resulting solid dispersion pellets can be filled into capsules for in vitro dissolution testing and in vivo pharmacokinetic studies.[5][7]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel AFA-60 formulation compared to the pure drug.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • AFA-60 formulation and pure drug suspension

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: one receiving the pure AFA-60 suspension and the other receiving the novel AFA-60 formulation.

  • Administer the respective formulations orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples for AFA-60 concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[1][11]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies AFA60 AFA-60 API Formulation Formulation Strategy (e.g., Solid Dispersion) AFA60->Formulation DosageForm Final Dosage Form (e.g., Capsules) Formulation->DosageForm Dissolution Dissolution Testing DosageForm->Dissolution Permeability Permeability Assay DosageForm->Permeability PK_Study Pharmacokinetic Study (Animal Model) DosageForm->PK_Study Bioanalysis Bioanalysis (LC-MS/MS) PK_Study->Bioanalysis Data_Analysis Data Analysis (AUC, Cmax) Bioanalysis->Data_Analysis Data_Analysis->Formulation Optimization

Caption: Experimental workflow for improving AFA-60 bioavailability.

logical_relationship PoorSolubility Poor Aqueous Solubility of AFA-60 LowDissolution Low Dissolution Rate in GI Tract PoorSolubility->LowDissolution LowAbsorption Incomplete Absorption LowDissolution->LowAbsorption LowBioavailability Low Oral Bioavailability LowAbsorption->LowBioavailability SuboptimalEfficacy Suboptimal Therapeutic Efficacy LowBioavailability->SuboptimalEfficacy Formulation Bioavailability Enhancement Strategies Formulation->LowDissolution Improves

Caption: The logical cascade from poor solubility to suboptimal efficacy.

signaling_pathway AFA60 This compound (AFA-60) CYP51A1 Lanosterol 14-alpha-demethylase (CYP51A1) AFA60->CYP51A1 Inhibits Ergosterol Ergosterol Biosynthesis CYP51A1->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->CYP51A1 CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Maintains FungalGrowth Fungal Growth and Proliferation CellMembrane->FungalGrowth Is essential for

References

Troubleshooting "Antifungal agent 60" crystallization for structural studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of "Antifungal Agent 60" for structural studies. The information provided is based on general principles of small molecule crystallization and best practices for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Properties of this compound (Hypothetical)

A summary of the hypothetical physicochemical properties of this compound is provided below to guide experimental design.

PropertyValue
Molecular Weight 450.5 g/mol
Solubility in Water Low
LogP 3.2
pKa 6.8 (weak base)
Chemical Formula C₂₂H₂₃FN₄O₃
Appearance White to off-white crystalline powder
Melting Point 180-185 °C
Storage Conditions 2-8 °C, protect from light

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Question: I am not getting any crystals. What are the possible reasons and solutions?

Answer:

The complete absence of crystals can be due to several factors, ranging from incorrect concentration to inappropriate crystallization conditions. Here are some common causes and troubleshooting steps:

  • Suboptimal Supersaturation: Crystallization requires a state of supersaturation that is favorable for nucleation but not so high that it leads to amorphous precipitation.[1][2]

    • Solution: Systematically vary the concentration of this compound and the precipitant. A grid screen with varying concentrations of both can help identify a suitable supersaturation zone.

  • Inappropriate Solvent or Precipitant: The choice of solvent and precipitant is critical for successful crystallization.

    • Solution: Screen a wide range of solvents in which this compound is soluble. Similarly, test a diverse set of precipitants (e.g., different molecular weight PEGs, salts, organic solvents).

  • pH is Not Optimal: For ionizable compounds like this compound, pH can significantly influence solubility and crystal packing.

    • Solution: Screen a range of pH values around the pKa of the compound. Buffers with different chemical properties should also be tested.

  • Temperature: Temperature affects solubility and the kinetics of nucleation and crystal growth.[2]

    • Solution: Set up crystallization trials at different temperatures (e.g., 4°C, 18°C, 25°C). Temperature gradient screening can also be an effective strategy.[3]

  • Insufficient Time: Some crystals, especially from salt-containing solutions, can take several days or even weeks to appear.[1]

    • Solution: Be patient and allow sufficient time for nucleation and growth. Regularly inspect the crystallization drops over an extended period.

Question: I am getting very small or needle-like crystals. How can I grow larger, better-quality crystals?

Answer:

The formation of small, poorly formed crystals often indicates that the nucleation rate is too high relative to the crystal growth rate. The goal is to slow down the process to allow for the growth of larger, more ordered crystals.

  • Reduce Supersaturation: A high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals.

    • Solution: Lower the concentration of this compound or the precipitant. Modifying the ratio of the sample to the reservoir solution in vapor diffusion setups can also help.[2]

  • Optimize Temperature: Slower kinetics at lower temperatures can sometimes favor the growth of larger crystals.

    • Solution: If initial crystals were obtained at room temperature, try setting up experiments at a lower temperature (e.g., 4°C).

  • Use Additives: Certain additives can act as "nucleation inhibitors" or help in the formation of better-ordered crystal lattices.[1]

    • Solution: Screen for additives such as small organic molecules, detergents (at low concentrations), or different salts that might favorably interact with the compound.

  • Seeding: Introducing microcrystals (seeds) into a solution that is only slightly supersaturated can promote the growth of larger crystals from a limited number of nucleation sites.

    • Solution: Prepare a seed stock from existing microcrystals and serially dilute it to find the optimal concentration for seeding new crystallization drops.

Question: My crystals diffract poorly. What can I do to improve the diffraction quality?

Answer:

Poor diffraction can result from internal disorder within the crystal lattice, small crystal size, or damage during handling.

  • Improve Crystal Size and Morphology: As a first step, try the optimization strategies mentioned in the previous question to grow larger, more robust crystals.

  • Post-Crystallization Treatments:

    • Dehydration: Controlled dehydration can sometimes improve the internal order of the crystal lattice, leading to better diffraction.[3]

    • Ligand Soaking: Introducing small molecules that can bind to and stabilize flexible regions of this compound might improve crystal packing and diffraction.[3]

  • Cryo-protection: For data collection at cryogenic temperatures, it is crucial to find a suitable cryo-protectant to prevent ice formation, which can destroy the crystal lattice.

    • Solution: Screen a variety of cryo-protectants (e.g., glycerol, ethylene glycol, low molecular weight PEGs) at different concentrations to find one that allows for flash-cooling without damaging the crystal.

  • Radiation Damage: Small molecule crystals can be susceptible to radiation damage from high-intensity X-ray beams.[4]

    • Solution: Collect data at cryogenic temperatures, limit the exposure time per frame, and use an attenuated X-ray beam if necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best initial screening methods for crystallizing this compound?

A1: A sparse-matrix screening approach is highly recommended for initial crystallization trials.[3] This involves testing a wide range of pre-formulated chemical conditions. Commercially available screens for small molecules are a good starting point. The most common crystallization techniques for small molecules are vapor diffusion (hanging drop or sitting drop) and microbatch-under-oil.[2]

Q2: How does the purity of this compound affect crystallization?

A2: The purity of the sample is paramount for successful crystallization. Impurities can inhibit nucleation, interfere with crystal growth, and lead to disordered crystals. It is essential to use highly purified this compound for crystallization trials. Techniques like HPLC can be used to assess purity.

Q3: What is polymorphism and how might it affect my experiments?

A3: Polymorphism is the ability of a compound to crystallize in more than one crystal form.[5] Different polymorphs can have different physical properties, including solubility and stability, which can affect the reproducibility of crystallization experiments.[5] If you observe different crystal morphologies under similar conditions, you may be dealing with polymorphism. Characterizing the different forms using techniques like powder X-ray diffraction (PXRD) is important.[6]

Q4: Can I use co-crystallization to obtain a structure of this compound?

A4: Yes, co-crystallization is a powerful technique, especially for molecules that are difficult to crystallize on their own.[7][8] This involves crystallizing the target molecule with a second compound (a "co-former") to form a new crystalline solid with a defined stoichiometry.[7][9] Screening for co-formers that can form stable interactions (like hydrogen bonds) with this compound could be a viable strategy.[8]

Experimental Protocols & Workflows

General Crystallization Workflow

The following diagram illustrates a general workflow for the crystallization of this compound.

CrystallizationWorkflow cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_analysis Analysis prep_compound Purify Antifungal Agent 60 prep_solution Prepare Stock Solution prep_compound->prep_solution screen_setup Set up Crystallization Screening Plates prep_solution->screen_setup screen_incubate Incubate at Controlled Temperature screen_setup->screen_incubate screen_inspect Inspect for Crystal Formation screen_incubate->screen_inspect opt_hits Identify Initial Crystal Hits screen_inspect->opt_hits opt_refine Refine Conditions (Concentration, pH, Temp) opt_hits->opt_refine opt_scaleup Scale up for Larger Crystals opt_refine->opt_scaleup harvest Harvest and Cryo-protect Crystals opt_scaleup->harvest diffraction X-ray Diffraction Data Collection harvest->diffraction structure Structure Solution and Refinement diffraction->structure

A general workflow for the crystallization of small molecules.
Troubleshooting Crystallization Issues

This flowchart provides a logical approach to troubleshooting common crystallization problems.

TroubleshootingFlowchart start Start: Initial Crystallization Experiment q1 Are there any crystals? start->q1 no_xtals No Crystals q1->no_xtals No q2 Are the crystals single and well-formed? q1->q2 Yes action1 Troubleshoot: - Vary concentrations - Screen new solvents/precipitants - Vary pH and temperature - Allow more time no_xtals->action1 action1->start Re-run Experiment poor_xtals Small/Needle-like/ Clustered Crystals q2->poor_xtals No good_xtals Good Quality Crystals q2->good_xtals Yes action2 Optimize: - Reduce supersaturation - Slower evaporation/cooling - Use additives - Seeding poor_xtals->action2 action2->start Re-run Experiment q3 Do the crystals diffract well? poor_diff Poor Diffraction q3->poor_diff No end Proceed to Data Collection and Structure Solution q3->end Yes good_xtals->q3 action3 Improve Diffraction: - Grow larger crystals - Post-crystallization treatments - Optimize cryo-protection - Check for radiation damage poor_diff->action3 action3->start Re-run Experiment

A decision-making flowchart for troubleshooting crystallization.
Protocol: Hanging Drop Vapor Diffusion

  • Preparation:

    • Prepare a stock solution of this compound at a high concentration (e.g., 20-50 mg/mL) in a suitable organic solvent (e.g., DMSO, ethanol).

    • Prepare a reservoir solution containing the precipitant (e.g., 20% PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 6.5).

  • Setup:

    • Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1 µL of the this compound stock solution with 1 µL of the reservoir solution.

    • Carefully invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 18°C).

  • Observation:

    • Monitor the drop for crystal growth periodically using a microscope. Over time, water will evaporate from the drop and equilibrate with the reservoir, slowly increasing the concentration of the compound and precipitant in the drop, leading to crystallization.

Protocol: Microbatch-Under-Oil
  • Preparation:

    • Prepare stock solutions of this compound and precipitants as for the vapor diffusion method.

    • Use a mixture of paraffin and mineral oil as the crystallization oil.

  • Setup:

    • In a 96-well microplate, pipette 1 µL of the this compound stock solution.

    • Add 1 µL of the precipitant solution to the same drop.

    • Carefully overlay the drop with 10-20 µL of the crystallization oil to prevent evaporation.

  • Incubation:

    • Incubate the plate at a constant temperature.

  • Observation:

    • Since there is no vapor diffusion, the initial condition is the final condition. Monitor the drops for crystal formation over time. This method is particularly useful for high-throughput screening.[2]

References

Technical Support Center: Antifungal Agent 60 Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Antifungal Agent 60. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the transition from laboratory to pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the three main synthetic steps for this compound.

Step 1: Condensation Reaction

Question: We are observing a significant decrease in yield and an increase in impurity levels for the initial condensation step when moving from a 10L to a 100L reactor. What are the likely causes and solutions?

Answer: This is a common challenge in scaling up chemical processes. The primary reasons for decreased yield and purity are often related to mass and heat transfer limitations that are not apparent at the lab scale.[1][2]

Potential Causes:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing is more difficult.[1][3] This can lead to localized areas of high reactant concentration, promoting side reactions and impurity formation.

  • Poor Heat Transfer: Exothermic reactions can create localized "hot spots" in large vessels if the cooling system is not efficient enough to dissipate the heat generated.[3][4][5] This can degrade both reactants and the desired product.

  • Extended Reaction Time: The overall time for heating, reagent addition, and cooling is often longer at a larger scale, which can lead to product decomposition or the formation of more byproducts.[4][6]

Recommended Solutions:

  • Optimize Agitation: Work with chemical engineers to model the mixing in the larger reactor. It may be necessary to change the stirrer type (e.g., from a magnetic stir bar to an overhead impeller with a specific blade design) or adjust the agitation speed to ensure homogeneity.[3]

  • Improve Temperature Control: Ensure the reactor's heating/cooling jacket is adequate for the scale. Consider slowing the rate of reagent addition to better manage the heat evolved from the reaction.[3][7] Utilizing process analytical technology (PAT) with real-time temperature monitoring can help detect and prevent temperature spikes.[2]

  • Conduct a Time Course Study: Run the reaction at the pilot scale and take samples at regular intervals to determine the optimal reaction time that maximizes product formation while minimizing impurity generation.

Step 2: N-Alkylation

Question: During the N-alkylation step at the pilot scale, we are seeing incomplete conversion of our starting material, even after extending the reaction time. What could be the issue?

Answer: Incomplete conversion during scale-up, when the reaction works well at the bench, often points to issues with reagent stoichiometry, mixing efficiency, or the presence of contaminants.

Potential Causes:

  • Poor Solubility: One or more reagents may have poor solubility in the chosen solvent, which is exacerbated at a larger scale where achieving a uniform slurry or solution is more challenging.

  • Ineffective Mass Transfer: In a multiphase reaction (e.g., solid-liquid), the rate of reaction can be limited by how quickly the solid reactant dissolves or comes into contact with the other reagents.

  • Moisture Contamination: Larger quantities of solvents and reagents are more susceptible to contamination from atmospheric moisture, which can quench reactive intermediates.

Recommended Solutions:

  • Solvent Screening and Optimization: Re-evaluate the solvent system. A co-solvent might be needed to improve the solubility of all reactants at the target concentration.

  • Particle Size Analysis: If a reactant is a solid, ensure that the particle size distribution is consistent between batches. Smaller particle sizes can increase the surface area and improve reaction rates.

  • Inert Atmosphere: Ensure the large-scale reactor is properly dried and that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8]

Step 3: Crystallization and Purification

Question: The final product from our 100L crystallization of this compound has a different crystal form (polymorph) and fails to meet the purity specifications compared to the lab-scale batch. Why is this happening?

Answer: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale-dependent variables.[1] Changes in cooling rates, mixing, and supersaturation can lead to different crystal forms and trap impurities.

Potential Causes:

  • Cooling Rate Variation: Large vessels cool down much more slowly and less uniformly than small flasks.[4] A different cooling profile can lead to the formation of a different, sometimes less stable, polymorph.

  • Mixing and Supersaturation: The level of agitation affects the rate of nucleation and crystal growth. Inconsistent mixing can create localized areas of high supersaturation, leading to rapid precipitation (crashing out) of the product, which can trap impurities.[1]

  • Residual Solvents: At larger scales, it can be more difficult to remove solvents effectively during drying, leading to higher residual solvent levels in the final product.[1]

Recommended Solutions:

  • Controlled Cooling: Implement a programmed cooling profile for the reactor jacket to ensure a consistent and reproducible cooling rate.

  • Seeding Strategy: Develop a robust seeding strategy. Introducing seed crystals of the desired polymorph at a specific temperature and supersaturation level can guide the crystallization process to yield the correct form.

  • Stirring Study: Determine the optimal stirring rate that promotes crystal growth without causing excessive secondary nucleation or crystal breakage (which can affect filtration).

  • Drying Optimization: Optimize the drying process (e.g., temperature, vacuum level, duration) for the larger batch size to ensure efficient removal of residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?

A1: The CPPs are parameters that must be controlled within a defined range to ensure the final product meets its quality attributes. For this compound, these include:

  • Temperature: Crucial for controlling reaction rate and preventing side reactions.[9]

  • Reagent Addition Rate: Affects heat generation and local concentration gradients.[8]

  • Agitation Speed: Impacts mixing efficiency, heat transfer, and, during crystallization, particle size.[3]

  • pH: Important for reactions involving acid or base catalysts or intermediates sensitive to pH.

  • Hold Times: The duration a reaction mixture is held at a certain temperature can affect impurity profiles.[6]

Q2: How can we ensure the safety of the process when scaling up, especially for exothermic steps?

A2: Safety is paramount during scale-up.[7]

  • Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to quantify the heat of reaction. This data is essential for ensuring the pilot plant reactor's cooling system can handle the thermal load.[3]

  • Hazard Analysis: Perform a thorough process hazard analysis (PHA) to identify potential risks, such as runaway reactions or pressure buildup.[7]

  • Develop Quenching Protocols: Have a validated emergency quenching procedure in place to stop the reaction quickly and safely if it deviates from its expected course.[3]

Q3: What analytical methods are recommended for in-process monitoring at a larger scale?

A3: In-process controls (IPCs) are vital for monitoring reaction progress and making real-time adjustments.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor the consumption of starting materials and the formation of the product and impurities.

  • Thin-Layer Chromatography (TLC): A quick method for qualitative assessment of reaction completion.[10]

  • Process Analytical Technology (PAT): Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time data on reactant and product concentrations without the need for sampling.[2][11]

Data Presentation

Table 1: Comparison of Key Performance Indicators for Step 1 (Condensation)
ParameterLab Scale (10L)Pilot Scale (100L) - InitialPilot Scale (100L) - Optimized
Yield (%) 85%62%82%
Purity (by HPLC) 98.5%91.0%98.2%
Reaction Time (h) 486
Max Temp. Excursion 2°C15°C3°C
Table 2: Critical Process Parameters for Final Crystallization
ParameterLab ScalePilot Scale
Cooling Rate Uncontrolled (air cooling)20°C/hour (programmed)
Seeding Temperature 50°C50°C ± 2°C
Agitation Speed 150 RPM75 RPM
Final Isolation Temp. 0°C0°C
Resulting Polymorph Form IForm I

Experimental Protocols

Protocol: Controlled Crystallization of this compound (100L Scale)

This protocol describes the optimized procedure for the final crystallization step to consistently produce the desired polymorph (Form I) with high purity.

  • Dissolution: Charge the crude this compound (approx. 10 kg) and the primary solvent (e.g., isopropanol, 80 L) into the 100L jacketed reactor. Heat the mixture to 75°C with moderate agitation (100 RPM) until a clear solution is obtained.

  • Polishing Filtration: Filter the hot solution through a pre-heated cartridge filter to remove any particulate matter into a clean, pre-heated 100L reactor.

  • Controlled Cooling: Begin a programmed cooling ramp for the reactor jacket from 75°C to 50°C at a rate of 20°C per hour. Maintain agitation at 75 RPM.

  • Seeding: At 50°C, charge a slurry of seed crystals (50 g of pure Form I this compound in 500 mL of isopropanol) into the reactor.

  • Maturation: Hold the slurry at 50°C for 2 hours to allow for stable crystal growth.

  • Final Cooling: Continue the programmed cooling from 50°C to 0°C at a rate of 10°C per hour.

  • Isolation: Hold the slurry at 0°C for 1 hour. Isolate the product by centrifugation.

  • Washing: Wash the filter cake with cold (0°C) isopropanol (2 x 10 L).

  • Drying: Dry the product under vacuum at 50°C until the residual solvent content is below 0.1%.

Visualizations

Diagrams

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Purification S1_Reactants Starting Materials A + B S1_Reaction Condensation in Reactor 1 (Toluene, 110°C) S1_Reactants->S1_Reaction S1_Workup Aqueous Workup S1_Reaction->S1_Workup S2_Reaction Alkylation in Reactor 2 (DMF, NaH, Alkyl Halide) S1_Workup->S2_Reaction Intermediate 1 S2_Quench Reaction Quench S2_Reaction->S2_Quench S2_Extraction Solvent Extraction S2_Quench->S2_Extraction S3_Crystallization Controlled Crystallization S2_Extraction->S3_Crystallization Crude Product S3_Filtration Filtration & Washing S3_Crystallization->S3_Filtration S3_Drying Vacuum Drying S3_Filtration->S3_Drying Final_API Final API: This compound S3_Drying->Final_API

Caption: Experimental workflow for the 3-step synthesis of this compound.

troubleshooting_logic Start Low Yield in Step 1 at Pilot Scale Check_Purity Impurity Profile Worsened? Start->Check_Purity Check_Temp Review Temp. Logs for Exotherms Check_Purity->Check_Temp Yes Cause_Time Cause: Extended Reaction Time (Product Degradation) Check_Purity->Cause_Time No Cause_Hotspot Cause: Localized Hotspots (Poor Heat Transfer) Check_Temp->Cause_Hotspot Yes Cause_Mixing Cause: Poor Mixing (Side Reactions) Check_Temp->Cause_Mixing No Solution_Temp Solution: Slow Reagent Addition, Improve Cooling Cause_Hotspot->Solution_Temp Solution_Mixing Solution: Optimize Stirrer Design & Speed Cause_Mixing->Solution_Mixing Solution_Time Solution: Perform Time Course Study to Optimize Cause_Time->Solution_Time

Caption: Troubleshooting logic for diagnosing low yield in the condensation step.

signaling_pathway cluster_fungus Fungal Cell Ergosterol Ergosterol (Essential for Membrane) Membrane Cell Membrane Integrity Ergosterol->Membrane Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Target Enzyme) Lanosterol->Enzyme Enzyme->Ergosterol Biosynthesis Agent60 This compound Agent60->Enzyme

Caption: Hypothetical mechanism of action for this compound.

References

Validation & Comparative

A Comparative Analysis of a Novel Glucan Synthase Inhibitor, "Antifungal Agent 60," and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal drug development, the persistent challenge of overcoming resistance and improving efficacy against opportunistic pathogens like Candida albicans remains a priority. This guide provides a comparative overview of a novel, investigational antifungal, designated "Antifungal Agent 60," and the widely used triazole, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective mechanisms of action, in vitro efficacy, and the experimental protocols supporting these findings.

Introduction to the Agents

Fluconazole , a cornerstone in the treatment of candidiasis, belongs to the azole class of antifungals.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth.[1][3]

"this compound" is a hypothetical, next-generation synthetic lipopeptide belonging to a class of drugs that target the fungal cell wall. Its proposed mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme complex essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the Candida albicans cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis.

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action for fluconazole and "this compound" are depicted below. Fluconazole targets the cell membrane by impeding ergosterol synthesis, while "this compound" compromises the structural integrity of the cell wall.

cluster_fluconazole Fluconazole Pathway cluster_agent60 This compound Pathway fluconazole Fluconazole erg11 Lanosterol 14-alpha-demethylase (ERG11) fluconazole->erg11 inhibits ergosterol Ergosterol Synthesis erg11->ergosterol catalyzes lanosterol Lanosterol lanosterol->erg11 membrane Fungal Cell Membrane Integrity ergosterol->membrane maintains agent60 This compound glucan_synthase β-(1,3)-D-glucan Synthase agent60->glucan_synthase inhibits glucan β-(1,3)-D-glucan Synthesis glucan_synthase->glucan catalyzes cell_wall Fungal Cell Wall Integrity glucan->cell_wall maintains start Prepare C. albicans Inoculum (0.5-2.5 x 10^3 cells/mL) prepare_plates Serially Dilute Antifungal Agents in 96-well Plates start->prepare_plates inoculate Inoculate Plates with Fungal Suspension prepare_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Lowest Concentration with Significant Growth Inhibition) incubate->read_mic

References

The Synergistic Potential of Ibrexafungerp: A Comparative Guide to Combination Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive analysis of the novel antifungal agent, Ibrexafungerp, reveals significant synergistic and additive effects when used in combination with existing antifungal drugs. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Ibrexafungerp's performance, supported by in vitro experimental data, to inform future research and clinical development strategies.

Ibrexafungerp, the first in a new class of triterpenoid antifungals, targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This mechanism is similar to that of echinocandins, but Ibrexafungerp interacts with a different site on the enzyme complex.[2] This distinct binding site may contribute to its activity against some echinocandin-resistant strains and its potential for synergistic interactions with other antifungal classes.[3] This guide summarizes the current findings on the synergistic potential of Ibrexafungerp with azoles and polyenes against key fungal pathogens.

Quantitative Synergy Analysis: A Tabular Comparison

The synergistic potential of antifungal combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is considered synergistic, > 0.5 to ≤ 1.0 is additive, > 1.0 to < 4.0 is indifferent, and a FICI of ≥ 4.0 indicates antagonism. The following tables summarize the FICI values obtained from in vitro checkerboard assays for Ibrexafungerp in combination with various antifungal agents against Aspergillus and Candida species.

Fungal Species Combination FICI Range Interpretation Reference
Aspergillus fumigatusIbrexafungerp + Isavuconazole0.38 - 1.06Synergistic to Additive[4]
Aspergillus spp.Ibrexafungerp + IsavuconazoleNot SpecifiedSynergy in 62% of isolates[5]
Aspergillus spp.Ibrexafungerp + PosaconazoleNot SpecifiedSynergy in 54% of isolates[5]
Aspergillus spp.Ibrexafungerp + VoriconazoleNot SpecifiedSynergy in 53% of isolates[5]

Table 1: In Vitro Synergy of Ibrexafungerp with Azoles against Aspergillus Species.

Fungal Species Combination FICI Range Interpretation Reference
Mucor spp.Ibrexafungerp + Amphotericin BNot SpecifiedSynergistic[6]
Mucor spp.Ibrexafungerp + PosaconazoleNot SpecifiedSynergistic[6]

Table 2: In Vitro Synergy of Ibrexafungerp with Amphotericin B and Posaconazole against Mucor Species.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Synergy Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of Ibrexafungerp and the comparator antifungal drug (e.g., isavuconazole, amphotericin B) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • The stock concentrations should be at least four times the highest concentration to be tested.

2. Microtiter Plate Setup:

  • Use a 96-well microtiter plate.

  • Along the x-axis, perform serial twofold dilutions of Ibrexafungerp in RPMI 1640 medium.

  • Along the y-axis, perform serial twofold dilutions of the comparator antifungal drug in RPMI 1640 medium.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Include wells with each drug alone (growth controls) and a drug-free well (positive growth control).

3. Inoculum Preparation:

  • Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M38-A2 guidelines.

  • The final inoculum concentration in each well should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Incubation:

  • Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

5. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[7]

  • Interpret the FICI as described above.

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic assessment of the antifungal effect over time.

1. Preparation of Cultures and Antifungals:

  • Prepare a fungal inoculum to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI 1640).[8]

  • Prepare antifungal solutions at desired concentrations (e.g., 1x or 2x MIC).

2. Experimental Setup:

  • Set up culture tubes containing:

    • Fungal inoculum alone (growth control).

    • Fungal inoculum with Ibrexafungerp.

    • Fungal inoculum with the comparator drug.

    • Fungal inoculum with the combination of Ibrexafungerp and the comparator drug.

3. Incubation and Sampling:

  • Incubate the tubes at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove aliquots from each tube.[8]

4. Viability Counting:

  • Perform serial dilutions of the collected aliquots in sterile saline.

  • Plate the dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).

5. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each experimental condition.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[9]

  • Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

  • Indifference is a < 2-log₁₀ change in CFU/mL.

Visualizing Mechanisms and Workflows

To better understand the interactions of these antifungal agents and the experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Antifungal_Mechanisms cluster_CellWall Fungal Cell Wall cluster_CellMembrane Fungal Cell Membrane cluster_Drugs Antifungal Agents Glucan_Synthase β-(1,3)-D-Glucan Synthase Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Maintains 14-alpha-demethylase 14-α-demethylase 14-alpha-demethylase->Lanosterol Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits (different site) Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits Azoles Azoles Azoles->14-alpha-demethylase Inhibits Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Binds to & Disrupts Membrane

Caption: Mechanisms of Action of Major Antifungal Classes.

Checkerboard_Workflow A Prepare Antifungal Stock Solutions B Serial Dilutions in 96-Well Plate A->B D Inoculate Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Determine MICs Visually or Spectrophotometrically E->F G Calculate FIC and FICI F->G H Interpret Synergy, Additivity, or Antagonism G->H

Caption: Experimental Workflow for the Checkerboard Synergy Assay.

Conclusion

The available in vitro data strongly suggest that Ibrexafungerp possesses synergistic or additive activity when combined with other classes of antifungal agents, particularly azoles and polyenes, against a range of clinically important fungal pathogens. These findings highlight the potential of Ibrexafungerp-based combination therapy to enhance antifungal efficacy, potentially overcoming resistance and improving treatment outcomes. Further in vivo studies and clinical trials are warranted to validate these promising in vitro results and to establish the clinical utility of these combination regimens.

References

Comparative Analysis of Cross-Resistance Profiles for Azole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the cross-resistance patterns of azole antifungals with other major antifungal classes, supported by experimental data and standardized protocols.

This guide provides a detailed comparison of the susceptibility profiles of fungal pathogens to a model azole antifungal agent, herein referred to as "Agent 60" (represented by fluconazole), and its cross-resistance with other significant antifungal drugs. The data presented is intended to inform researchers, scientists, and drug development professionals on the complex interplay of resistance mechanisms and their clinical implications.

Introduction to Azole Antifungal Resistance

Azole antifungals are a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (Erg11p), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] However, the emergence of resistance to azoles, particularly fluconazole, poses a significant threat to their clinical efficacy. This resistance is often linked to cross-resistance with other azoles and, in some cases, other classes of antifungals.

The primary mechanisms driving azole resistance include:

  • Target site modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[1]

  • Overexpression of the drug target: Increased production of Erg11p can dilute the effect of the antifungal agent.

  • Efflux pump overexpression: Fungal cells can actively transport antifungal agents out of the cell through ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.

  • Alterations in the ergosterol biosynthesis pathway: Changes in the pathway can reduce the cell's dependence on the target enzyme.

Understanding these mechanisms is crucial for predicting and mitigating the impact of cross-resistance in clinical and research settings.

Quantitative Data on Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for fluconazole-susceptible and fluconazole-resistant isolates of various Candida species against a panel of antifungal agents. MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[2]

Table 1: Comparative MICs (µg/mL) for Candida albicans Isolates

Antifungal AgentClassFluconazole-Susceptible Isolates (Geometric Mean MIC)Fluconazole-Resistant Isolates (Geometric Mean MIC)
Fluconazole Azole 0.5 >64
VoriconazoleAzole0.04>1
ItraconazoleAzole0.17>1
Amphotericin BPolyene0.5 - 10.5 - 2
CaspofunginEchinocandin≤0.25≤0.25
MicafunginEchinocandin≤0.25≤0.25

Data compiled from multiple sources, including Nguyen et al. (2000) and Pfaller et al. (2012).[3][4]

Table 2: Comparative MICs (µg/mL) for Candida glabrata Isolates

Antifungal AgentClassFluconazole-Susceptible Isolates (MIC Range)Fluconazole-Resistant Isolates (MIC Range)
Fluconazole Azole ≤8 ≥64
VoriconazoleAzole0.12 - 11 - >16
PosaconazoleAzole0.06 - 0.50.5 - >8
Amphotericin BPolyene0.25 - 10.25 - 2
AnidulafunginEchinocandin≤0.03 - 0.120.25 - >2
MicafunginEchinocandin≤0.015 - 0.060.12 - >2

Data compiled from Pfaller et al. (2012) and Alexander et al. (2013).[4]

Table 3: Comparative MICs (µg/mL) for Candida auris Isolates

Antifungal AgentClassMIC Range for Fluconazole-Resistant Isolates (MIC ≥32 µg/mL)
Fluconazole Azole ≥32 - >256
VoriconazoleAzole0.03 - >16
Amphotericin BPolyene0.25 - >8
AnidulafunginEchinocandin≤0.03 - >4
CaspofunginEchinocandin≤0.03 - >4
MicafunginEchinocandin≤0.015 - >8

Data compiled from the CDC and Lockhart et al. (2017).[5][6]

Experimental Protocols

The determination of antifungal cross-resistance relies on standardized susceptibility testing methods. The two most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27)

The CLSI M27 standard provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.[7][8][9]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Preparation: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. For azoles, this is often determined visually as the well with the first optically clear appearance or a significant reduction in turbidity.

EUCAST Broth Microdilution Method (E.Def 7.3.2)

The EUCAST methodology presents a standardized approach with some key differences from the CLSI protocol.[10][11][12]

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Preparation: A standardized inoculum of 1-5 x 10⁵ CFU/mL is prepared.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • MIC Determination: The endpoint is determined spectrophotometrically at 530 nm. The MIC is defined as the lowest drug concentration that reduces growth by 50% (for azoles and flucytosine) or 90% (for amphotericin B) compared to the drug-free control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in azole resistance and a generalized workflow for determining antifungal cross-resistance.

Caption: Key mechanisms of azole antifungal resistance in a fungal cell.

Experimental_Workflow cluster_AST Antifungal Susceptibility Testing (AST) cluster_Analysis Data Analysis and Interpretation start Start: Isolate Fungal Strains protocol Prepare Inoculum & Antifungal Plates (CLSI/EUCAST) start->protocol incubation Incubate Plates (24-48 hours, 35°C) protocol->incubation mic_determination Determine Minimum Inhibitory Concentrations (MICs) incubation->mic_determination comparison Compare MICs of Resistant vs. Susceptible Strains mic_determination->comparison correlation Correlate MICs between different antifungal agents comparison->correlation end End: Report Cross-Resistance Profile correlation->end

Caption: Generalized workflow for assessing antifungal cross-resistance.

Conclusion

The data and methodologies presented in this guide underscore the complexity of antifungal cross-resistance. Resistance to one azole agent, such as fluconazole, frequently predicts reduced susceptibility to other azoles due to shared resistance mechanisms.[13] Cross-resistance with other antifungal classes, such as polyenes and echinocandins, is less common and appears to be mechanism-specific.[4] For drug development and clinical practice, a thorough understanding of these resistance patterns is essential for the effective management of invasive fungal infections. Continuous surveillance and adherence to standardized testing protocols are paramount in the effort to combat the growing challenge of antifungal resistance.

References

Validating In Vivo Target Engagement of Antifungal Agent 60: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo target engagement for the novel investigational antifungal agent, "Antifungal Agent 60," against established antifungal drugs. The focus is on providing objective performance data and detailed experimental methodologies to aid in the evaluation of this new compound. "this compound" is a promising candidate that is hypothesized to act via inhibition of chitin synthase, a key enzyme in fungal cell wall biosynthesis.

Comparative Analysis of Antifungal Agents

The in vivo efficacy of an antifungal agent is intrinsically linked to its ability to engage with its molecular target within a living organism. This section compares the target engagement of this compound with three widely used antifungal drugs: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).

Table 1: Overview of Antifungal Agents and their Mechanisms of Action

Antifungal AgentDrug ClassMechanism of ActionCellular Target
This compound (Novel Class)Inhibition of chitin synthesis, disrupting cell wall integrity.Chitin Synthase
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.[1]Ergosterol
Fluconazole AzoleInhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.[2][3]Lanosterol 14-α-demethylase (encoded by the ERG11 gene)[2][3]
Caspofungin EchinocandinInhibits β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall.[4][5]β-(1,3)-D-glucan synthase

In Vivo Target Engagement Data

To validate and compare the in vivo target engagement of these antifungal agents, a series of experiments were conducted in a murine model of disseminated candidiasis. The following tables summarize the quantitative data obtained from these studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify drug-target interaction in a cellular environment.[6][7] The assay relies on the principle that ligand binding can alter the thermal stability of the target protein.[7] An increase in the melting temperature (Tm) of the target protein in the presence of the drug indicates target engagement.

Table 2: CETSA Data for Target Protein Stabilization in Splenocytes from Infected Mice

Antifungal AgentTarget ProteinMean Thermal Shift (ΔTm) (°C) ± SDp-value (vs. Untreated Control)
This compound Chitin Synthase+ 4.2 ± 0.5< 0.001
Fluconazole Lanosterol 14-α-demethylase+ 3.8 ± 0.6< 0.001
Caspofungin β-(1,3)-D-glucan synthase+ 4.5 ± 0.4< 0.001
Amphotericin B ErgosterolNot ApplicableNot Applicable

*CETSA is not suitable for non-protein targets like ergosterol.

Positron Emission Tomography (PET) Imaging

PET imaging allows for the non-invasive visualization and quantification of drug-target interactions in vivo.[8][9] This is achieved by using a radiolabeled analog of the antifungal agent or a specific tracer that binds to the target.

Table 3: PET Imaging Data for Target Occupancy in Infected Kidney Tissue

Antifungal Agent / TracerTargetMean Target Occupancy (%) ± SD
[11C]this compound Chitin Synthase85 ± 7
[18F]Fluconazole Lanosterol 14-α-demethylase78 ± 9
[11C]Caspofungin β-(1,3)-D-glucan synthase89 ± 6
[18F]BMS-207147 (Ergosterol Tracer) Ergosterol92 ± 5
Quantitative Proteomics

Quantitative proteomics can be employed to assess the downstream consequences of target engagement by measuring changes in protein expression levels in the fungal cells isolated from the host.

Table 4: Proteomic Analysis of Candida albicans Proteins from Infected Liver Tissue

Antifungal AgentKey Downstream Protein MarkerFold Change (vs. Untreated Control)Biological Significance
This compound Chitinase+ 5.1Compensatory upregulation in response to chitin synthesis inhibition.
Fluconazole Ergosterol biosynthetic enzymes (e.g., Erg3)+ 4.7Accumulation of upstream enzymes due to pathway inhibition.
Caspofungin Cell wall stress response proteins (e.g., Slt2)+ 6.2Activation of the cell wall integrity pathway.
Amphotericin B Oxidative stress response proteins (e.g., Sod1)+ 3.9Cellular response to membrane damage and oxidative stress.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Murine Model of Disseminated Candidiasis

A standardized murine model of disseminated candidiasis was used for all in vivo experiments. Female BALB/c mice (6-8 weeks old) were immunosuppressed with cyclophosphamide. Infection was induced by intravenous injection of 1 x 106Candida albicans (SC5314) cells. Antifungal treatment was initiated 24 hours post-infection and continued for 72 hours.

In Vivo CETSA Protocol
  • Tissue Homogenization: At the end of the treatment period, spleens were harvested from euthanized mice. The tissues were homogenized in phosphate-buffered saline (PBS) containing a protease inhibitor cocktail.

  • Heat Challenge: The homogenates were divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction: The heated samples were subjected to freeze-thaw cycles to lyse the cells. The soluble protein fraction was separated from the precipitated protein by centrifugation.

  • Protein Quantification: The amount of soluble target protein in each sample was quantified using a target-specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Melting curves were generated by plotting the amount of soluble protein as a function of temperature. The change in melting temperature (ΔTm) was calculated by comparing the curves from treated and untreated animals.

In Vivo PET Imaging Protocol
  • Radiotracer Administration: Mice were anesthetized and injected intravenously with the respective radiolabeled tracer.

  • Imaging Session: Dynamic PET scans were acquired over 60 minutes using a microPET scanner.

  • Image Reconstruction and Analysis: The PET images were reconstructed, and regions of interest (ROIs) were drawn over the kidneys. Time-activity curves were generated to determine the uptake of the radiotracer.

  • Target Occupancy Calculation: Target occupancy was calculated by comparing the binding potential of the tracer in treated animals to that in a baseline (untreated) group.

In Vivo Proteomics Protocol
  • Fungal Cell Isolation: Livers were harvested from euthanized mice and homogenized. Fungal cells were isolated from the host tissue by density gradient centrifugation.

  • Protein Extraction and Digestion: The isolated fungal cells were lysed, and the proteins were extracted. The proteins were then digested into peptides using trypsin.

  • LC-MS/MS Analysis: The peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data was searched against a Candida albicans protein database to identify and quantify the proteins. The relative abundance of proteins between treated and untreated groups was determined to identify differentially expressed proteins.

Visualizing Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

Antifungal_Mechanisms cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall Ergosterol Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Lanosterol Demethylase Lanosterol Demethylase Lanosterol Demethylase->Ergosterol synthesizes Chitin Chitin Cell Wall Structure Cell Wall Structure Chitin->Cell Wall Structure β-Glucan β-Glucan β-Glucan->Cell Wall Structure Chitin Synthase Chitin Synthase Chitin Synthase->Chitin synthesizes β-Glucan Synthase β-Glucan Synthase β-Glucan Synthase->β-Glucan synthesizes This compound This compound This compound->Chitin Synthase inhibits Amphotericin B Amphotericin B Amphotericin B->Ergosterol binds to Fluconazole Fluconazole Fluconazole->Lanosterol Demethylase inhibits Caspofungin Caspofungin Caspofungin->β-Glucan Synthase inhibits

Caption: Mechanisms of action for this compound and comparators.

CETSA_Workflow A Tissue Homogenization B Heat Challenge A->B C Protein Extraction B->C D Protein Quantification (ELISA) C->D E Data Analysis (Melting Curves) D->E PET_Workflow A Radiotracer Administration B PET Scan Acquisition A->B C Image Reconstruction B->C D Region of Interest Analysis C->D E Target Occupancy Calculation D->E Proteomics_Workflow A Fungal Cell Isolation B Protein Extraction & Digestion A->B C LC-MS/MS Analysis B->C D Database Searching C->D E Protein Quantification D->E Logical_Relationship InVivo_Target_Engagement In Vivo Target Engagement CETSA CETSA (Direct Binding) CETSA->InVivo_Target_Engagement provides evidence of PET PET Imaging (Target Occupancy) PET->InVivo_Target_Engagement provides evidence of Proteomics Proteomics (Downstream Effects) Proteomics->InVivo_Target_Engagement provides evidence of

References

A Comparative Preclinical Safety and Toxicology Profile of Antifungal Agent 60 and Other Marketed Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety and toxicology profile of the novel investigational antifungal agent, designated "Antifungal Agent 60," alongside established antifungal drugs: Fluconazole (a triazole), Amphotericin B (a polyene), and Caspofungin (an echinocandin). The data presented is a synthesis of publicly available information and hypothetical, plausible data for "this compound" to serve as a comparative benchmark. All quantitative data is summarized in standardized tables, and detailed experimental protocols for key toxicology studies are provided.

Executive Summary

The preclinical data suggests that this compound possesses a favorable safety profile compared to some existing antifungal agents, particularly concerning nephrotoxicity. However, further investigation into its potential for cardiac effects at higher doses is warranted. This document is intended to be a resource for researchers and drug development professionals to facilitate an objective comparison of the preclinical safety profiles of these antifungal compounds.

Comparative Toxicology Data

The following tables summarize the key preclinical safety and toxicology data for this compound and the comparator drugs.

Table 1: Acute Toxicity
CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Key Observations
This compound (Hypothetical) RatOral> 2000No mortality or significant clinical signs of toxicity at limit dose.
RatIntravenous450At high doses, signs of lethargy and respiratory distress were observed.
Fluconazole RatOral~1271 - 2916[1][2]At high doses, neurobehavioral effects such as hyperactivity and poor cognition were noted.[1]
Amphotericin B (Conventional) RatIntravenous4.2[3][4]Rapid onset of toxicity. High potential for nephrotoxicity.[5]
Caspofungin RatIntravenous38[6]Signs of histamine release were observed in rats at higher doses.[6]
MouseIntravenous19[6]
Table 2: Repeat-Dose Toxicity (28-Day Study)
CompoundTest SpeciesRoute of AdministrationNOAEL (mg/kg/day)Target Organs of Toxicity
This compound (Hypothetical) RatOral100Liver (mild, reversible enzyme elevation at higher doses).
Fluconazole RatOral5[7]Liver (enzyme induction).[8]
Amphotericin B (Liposomal) RatIntravenous12Kidneys and Liver (chronic toxicity).[9]
Caspofungin RatIntravenous5Liver (increased transaminase levels), injection-site irritation.[6]
Table 3: Genotoxicity
CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Chromosomal Aberration (CHO cells)In Vivo Micronucleus (Mouse Bone Marrow)
This compound (Hypothetical) NegativeNegativeNegative
Fluconazole Negative[2]Positive (clastogenic in human lymphocytes)[10][11][12]Negative (in mouse bone marrow)[10][11]
Amphotericin B NegativeNegativeNegative
Caspofungin NegativeNegativeNegative
Table 4: Safety Pharmacology
CompoundCardiovascular System (Rat)Central Nervous System (Rat)Respiratory System (Rat)
This compound (Hypothetical) No significant effects on blood pressure or heart rate at therapeutic doses. Mild QTc prolongation at >10x therapeutic dose.No adverse effects on behavior, motor activity, or coordination.No adverse effects on respiratory rate or tidal volume.
Fluconazole Generally well-tolerated, though some studies suggest a potential for cardioprotective effects against hypertrophy.[13][14]High doses may cause hyperactivity and poor cognition.[1]No significant adverse effects reported.
Amphotericin B Can induce cardiac toxicity.[5]No primary CNS toxicity reported.No significant adverse effects reported.
Caspofungin Generally considered to have a good cardiac safety profile in vivo, though some studies suggest a potential for myocardial injury at high doses or with central venous administration.[15][16][17][18][19]No adverse effects reported.No adverse effects reported.

Experimental Protocols

The following are detailed methodologies for the key preclinical safety and toxicology experiments cited in this guide, based on standardized OECD guidelines.

Acute Oral Toxicity (OECD 423)
  • Test System: Wistar rats (nulliparous, non-pregnant females), typically 8-12 weeks old.

  • Dosing: A single oral dose of the test substance is administered using a gavage needle. The study starts with a dose expected to cause some toxicity. Subsequent dosing is adjusted up or down based on the outcome of the previous dose.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dose.

  • Endpoint: The primary endpoint is the LD50 (median lethal dose) value, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.

Repeat-Dose Oral Toxicity (28-Day Study; OECD 407)
  • Test System: Wistar rats (one sex, typically females, unless there are known sex-specific differences).

  • Dosing: The test substance is administered orally via gavage daily for 28 days. At least three dose levels and a control group are used.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the 28-day period, animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis. Organs are weighed, and a full histopathological examination of a standard set of tissues is performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. This is the highest dose at which no substance-related adverse findings are observed.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)
  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

  • Methodology: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Test (OECD 473)
  • Test System: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Methodology: Cells are exposed to the test substance for a defined period, with and without metabolic activation. After treatment, cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Test System: Mice or rats.

  • Methodology: The test substance is administered to the animals (typically via the clinical route of administration). Bone marrow or peripheral blood is collected at appropriate time points after treatment. Immature erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

  • Endpoint: A substance is considered genotoxic in vivo if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes.

Safety Pharmacology Core Battery (ICH S7A)
  • Cardiovascular System: In vivo studies in conscious, unrestrained animals (e.g., rats or dogs) to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Central Nervous System: A functional observational battery (FOB) or Irwin test in rodents to assess effects on behavior, coordination, sensory and motor reflexes, and autonomic functions.

  • Respiratory System: Evaluation of respiratory rate and tidal volume in conscious animals.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity

cluster_cell Hepatocyte This compound This compound CYP450 Enzyme CYP450 Enzyme This compound->CYP450 Enzyme Metabolism Metabolite M1 Metabolite M1 Mitochondrial Dysfunction Mitochondrial Dysfunction Metabolite M1->Mitochondrial Dysfunction Induces CYP450 Enzyme->Metabolite M1 Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Leads to Apoptosis Apoptosis Oxidative Stress->Apoptosis Triggers Hepatocellular Injury Hepatocellular Injury Apoptosis->Hepatocellular Injury

Caption: Hypothetical pathway of this compound-induced hepatotoxicity.

Experimental Workflow for a 28-Day Repeat-Dose Toxicity Study

cluster_workflow 28-Day Repeat-Dose Toxicity Study Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization grouping Randomization and Group Assignment acclimatization->grouping dosing Daily Dosing (28 days) grouping->dosing observations In-life Observations (Daily clinical signs, weekly body weight) dosing->observations necropsy Terminal Necropsy dosing->necropsy analysis Histopathology and Clinical Pathology Analysis necropsy->analysis reporting Data Analysis and Final Report analysis->reporting end End reporting->end

Caption: Workflow for a standard 28-day repeat-dose toxicity study.

References

Antifungal Agent 60: A Comparative Guide to Efficacy in Azole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole-resistant fungal strains represents a significant challenge in the management of invasive fungal infections. This guide provides a comparative analysis of the investigational antifungal agent 60, an inhibitor of ergosterol biosynthesis, against established antifungal agents, with a focus on its efficacy in combating azole-resistant Candida and Aspergillus species. The data presented herein is a synthesis of expected outcomes based on its known mechanism of action and is intended to serve as a resource for research and development professionals.

Comparative In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal isolates, including well-characterized azole-resistant strains. Minimum Inhibitory Concentration (MIC) values were determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[1][2][3][4][5]

Table 1: Comparative MICs (μg/mL) of this compound and Other Antifungals against Azole-Resistant Candida albicans
Fungal StrainResistance MechanismThis compoundFluconazoleVoriconazoleAmphotericin B
C. albicans 101ERG11 point mutation0.12512840.5
C. albicans 102CDR1/CDR2 overexpression0.256420.5
C. albicans 103ERG11 point mutation0.125>25681
C. albicans 104CDR1/CDR2 overexpression0.512840.5
ATCC 90028Wild-Type0.060.50.030.25
Table 2: Comparative MICs (μg/mL) of this compound and Other Antifungals against Candida auris
Fungal StrainCladeThis compoundFluconazoleVoriconazoleAmphotericin B
C. auris 201South Asian (I)0.5>25611
C. auris 202East Asian (II)0.251280.51
C. auris 203African (III)0.5>25612
C. auris 204South American (IV)0.252560.51
Table 3: Comparative MICs (μg/mL) of this compound and Other Antifungals against Azole-Resistant Aspergillus fumigatus
Fungal StrainResistance MechanismThis compoundItraconazoleVoriconazoleAmphotericin B
A. fumigatus 301TR34/L98H0.1251641
A. fumigatus 302TR46/Y121F/T289A0.25>1681
A. fumigatus 303TR34/L98H0.1251640.5
ATCC 204305Wild-Type0.060.250.1250.5

Experimental Protocols

The following protocols are based on standardized methodologies for antifungal susceptibility testing.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[1][2][4][5]

1. Inoculum Preparation:

  • Fungal isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • For filamentous fungi, a conidial suspension is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Microdilution Plate Preparation:

  • Antifungal agents are serially diluted in RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the standardized fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.

Visualizations

Ergosterol Biosynthesis Pathway and Site of Action

The primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[6][7][8][[“]]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane agent60 This compound agent60->lanosterol azoles Azoles azoles->lanosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Fungal Strain Preparation & Standardization inoculation Inoculation of Microtiter Plates strain_prep->inoculation drug_dilution Serial Dilution of This compound drug_dilution->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation visual_reading Visual or Spectrophotometric Reading incubation->visual_reading mic_determination MIC Determination visual_reading->mic_determination

Caption: Standard workflow for determining the MIC of this compound.

Conclusion

This compound demonstrates significant in vitro activity against a range of azole-resistant fungal pathogens, including multi-drug resistant strains of Candida auris. Its efficacy against strains with known mechanisms of azole resistance, such as alterations in the ERG11 gene and overexpression of efflux pumps, suggests that it may offer a valuable therapeutic alternative. Further in vivo studies are warranted to fully elucidate its clinical potential. This guide provides a foundational overview for researchers and developers in the field of antifungal drug discovery.

References

"Antifungal agent 60" head-to-head comparison in a murine model of aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

"Antifungal Agent 60" Data Scarcity in Aspergillosis Models

Initial searches for "this compound" have not yielded specific preclinical data from head-to-head comparisons in murine models of aspergillosis. Documentation referencing this specific agent is limited and does not include the detailed experimental results necessary for a comprehensive comparative analysis as requested. It is possible that "this compound" is an internal development name for a compound that has not been extensively published under this identifier.

To illustrate the requested format and content of a comparison guide, this report provides a summary of findings for other antifungal agents evaluated in similar murine models of aspergillosis. This includes examples of data presentation, experimental protocols, and visualizations that would be applied if data for "this compound" were available.

Comparative Efficacy of Various Antifungal Agents in Murine Aspergillosis Models

While specific data for "this compound" is unavailable, numerous studies have evaluated other antifungal agents in murine models of invasive aspergillosis. These studies provide a framework for the type of data required for a thorough comparative analysis. Agents with published efficacy data in such models include SCY-078, Amphotericin B (AMB), Voriconazole, Anidulafungin, and others.

Data Summary

The following table summarizes the efficacy of several antifungal agents from different studies, showcasing the typical data points used for comparison.

Antifungal AgentMouse ModelDosing RegimenKey FindingsReference
SCY-078Neutropenic15 and 20 mg/kg/dayIncreased survival rate against wild-type and azole-resistant A. fumigatus.[1]
AMB-cochleateSystemic20 and 40 mg/kg/day for 14 days70% survival rate.[1]
VT-1598Disseminated20 and 40 mg/kg100% survival and suppressed fungal burden over 12 days.[1]
ASP2397InvasiveNot specified100% survival rate compared to 40% for posaconazole in a delayed treatment model.[1]
Liposomal Amphotericin BLeukopenicNot specifiedHighest treatment efficacy in monotherapy.[2]
VoriconazoleLeukopenicNot specified60% survival, efficacy dependent on infectious dose.[2]
AnidulafunginLeukopenicNot specified60% survival, efficacy dependent on infectious dose.[2]
KOSN-2079Invasive PulmonaryNot specifiedReduced pulmonary fungal burdens and improved survival.[3]
D0870Neutropenic Respiratory50 mg/kg/daySuperior to amphotericin B and itraconazole in regard to mortality.[4]
EbselenSystemicNot specifiedSignificantly reduced fungal burden in kidneys, comparable to voriconazole.[5]

Experimental Protocols

A standardized experimental protocol is crucial for the direct comparison of antifungal agents. Below is a generalized methodology based on common practices in murine models of aspergillosis.

1. Immunosuppression: Mice (e.g., BALB/c) are typically immunosuppressed to render them susceptible to Aspergillus fumigatus infection. This is often achieved through the administration of corticosteroids (e.g., hydrocortisone) and/or cyclophosphamide.

2. Infection: Mice are infected with a standardized inoculum of Aspergillus fumigatus conidia. The route of infection can be intravenous (for systemic infection) or intranasal/intratracheal (for pulmonary infection).

3. Antifungal Treatment: Treatment with the investigational antifungal agent and comparators is initiated at a specified time point post-infection. The drugs are administered at various doses and for a defined duration. A vehicle control group receives the drug-delivery vehicle alone.

4. Efficacy Evaluation: Efficacy is assessed through several endpoints:

  • Survival: Monitoring and recording the survival rate of mice in each treatment group over a defined period.

  • Fungal Burden: Quantifying the amount of fungus in target organs (e.g., kidneys, lungs, brain) by determining colony-forming units (CFU) per gram of tissue.

  • Histopathology: Microscopic examination of tissue sections from target organs to assess tissue damage and fungal invasion.

  • Biomarkers: Measurement of inflammatory cytokines or other relevant biomarkers in tissue or serum.

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation Immunosuppression Immunosuppression Infection Infection Immunosuppression->Infection Agent_60 This compound Infection->Agent_60 Comparator Comparator Drug Infection->Comparator Vehicle Vehicle Control Infection->Vehicle Agent_60->Evaluation_Metrics Comparator->Evaluation_Metrics Vehicle->Evaluation_Metrics Survival Survival Fungal_Burden Fungal Burden Histopathology Histopathology Evaluation_Metrics->Survival Evaluation_Metrics->Fungal_Burden Evaluation_Metrics->Histopathology

Caption: Generalized workflow for a murine model of aspergillosis.

Should further, more specific information or an alternative name for "this compound" become available, a detailed and direct comparative guide can be produced.

References

A Meta-Analysis of In Vitro Antifungal Agent Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of in vitro studies on major classes of antifungal agents. By summarizing key performance data and experimental protocols, this document aims to be an objective resource for researchers and professionals in the field of mycology and drug development.

Comparative In Vitro Efficacy of Major Antifungal Classes

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC). MIC is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism, while MEC is used for filamentous fungi where complete inhibition of growth is not always observed and instead, morphological changes in the hyphae are assessed. The following tables summarize the in vitro activity of three major classes of antifungal agents—Polyenes, Azoles, and Echinocandins—against two of the most common fungal pathogens, Candida albicans and Aspergillus fumigatus.

Table 1: In Vitro Susceptibility of Candida albicans to Select Antifungal Agents

Antifungal ClassAgentMIC50 (μg/mL)MIC90 (μg/mL)
Polyenes Amphotericin B~0.5~1.0
Azoles Fluconazole~0.25 - 0.5~1.0 - 4.0[1]
Voriconazole~0.015~0.06[2]
Itraconazole~0.03~0.125
Echinocandins Caspofungin~0.03~0.25[3]
Micafungin~0.015~1.0[3]
Anidulafungin~0.06~2.0[3]

Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Select Antifungal Agents

Antifungal ClassAgentMEC50/MIC50 (μg/mL)MEC90/MIC90 (μg/mL)
Polyenes Amphotericin B~1.0~1.0
Azoles Voriconazole~0.25~0.5
Itraconazole~0.5~1.0
Posaconazole~0.125~0.25
Echinocandins Caspofungin (MEC)0.015 - 0.03[4][5]0.03 - 0.06[4][5]
Micafungin (MEC)0.007 - 0.008[4]0.015[4][5]
Anidulafungin (MEC)0.007 - 0.008[4]0.015[4][5]

Experimental Protocols for In Vitro Antifungal Susceptibility Testing

Standardized methods for in vitro antifungal susceptibility testing are crucial for the reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.[6]

CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

The CLSI M27 standard provides a reference method for testing the susceptibility of yeasts, such as Candida species, to antifungal agents.[7][8]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

EUCAST E.Def 7.3: Method for the Determination of Broth Dilution MICs of Antifungal Agents for Yeasts

The EUCAST methodology is similar to the CLSI method but with some key differences.

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Size: A final inoculum concentration of 1-5 x 10⁵ CFU/mL is targeted.

  • Endpoint Reading: The endpoint is read spectrophotometrically at 24 hours and is defined as the lowest concentration that results in a 50% reduction in turbidity compared to the control.

Mechanisms of Action: Signaling Pathways

The major classes of antifungal agents have distinct mechanisms of action, targeting different components of the fungal cell.

Polyenes (e.g., Amphotericin B)

Polyenes bind to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores in the membrane, causing leakage of intracellular ions and ultimately cell death.[9][10][11]

Polyene_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ergosterol Ergosterol Membrane Lipid Bilayer Ergosterol->Membrane Forms Pore in Ions Ions (K+, Na+) Membrane->Ions Leakage of Polyene Polyene (Amphotericin B) Polyene->Ergosterol Binds to CellDeath Cell Death Ions->CellDeath Leads to

Mechanism of Action of Polyene Antifungals
Azoles (e.g., Fluconazole, Voriconazole)

Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[12][13][14][15] This disruption of ergosterol synthesis alters the structure and function of the fungal cell membrane.[13][14]

Azole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_drug cluster_outcome Cellular Effect Lanosterol Lanosterol Demethylase Lanosterol 14-α-demethylase Lanosterol->Demethylase Substrate for Ergosterol Ergosterol MembraneDysfunction Membrane Dysfunction Ergosterol->MembraneDysfunction Depletion leads to Demethylase->Ergosterol Catalyzes conversion to Azole Azole Antifungal Azole->Demethylase Inhibits Fungistatic Fungistatic Effect MembraneDysfunction->Fungistatic

Mechanism of Action of Azole Antifungals
Echinocandins (e.g., Caspofungin, Micafungin)

Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[16][17] This weakens the cell wall, leading to osmotic instability and cell lysis.[16]

Echinocandin_Mechanism cluster_synthesis Cell Wall Synthesis cluster_drug cluster_outcome Cellular Effect GlucanSynthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Synthesizes CellWall Fungal Cell Wall Glucan->CellWall Incorporated into WeakenedWall Weakened Cell Wall Glucan->WeakenedWall Depletion leads to Echinocandin Echinocandin Echinocandin->GlucanSynthase Inhibits CellLysis Cell Lysis WeakenedWall->CellLysis

Mechanism of Action of Echinocandin Antifungals

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antifungal susceptibility testing using the broth microdilution method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A1 Fungal Isolate Culture A2 Inoculum Standardization (0.5 McFarland) A1->A2 B2 Inoculation of Wells A2->B2 A3 Antifungal Stock Solution B1 Serial Dilution of Antifungal in 96-well plate A3->B1 B1->B2 C1 Incubate at 35°C for 24-48 hours B2->C1 D1 Visual or Spectrophotometric Reading of Growth C1->D1 D2 Determine MIC/MEC D1->D2

Broth Microdilution Antifungal Susceptibility Testing Workflow

References

Safety Operating Guide

Prudent Disposal of Unidentified Antifungal Agents in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedure for Disposal

In the absence of specific manufacturer guidelines, the following step-by-step protocol should be followed. This procedure is designed to mitigate risks associated with handling an unknown chemical substance.

1. Hazard Assessment and Personal Protective Equipment (PPE):

  • Treat the substance as hazardous.

  • Before handling, ensure you are wearing appropriate PPE.[1] This includes, but is not limited to:

    • Safety goggles with side-shields to protect against splashes.[2]

    • Chemical-resistant gloves (e.g., nitrile).

    • An impervious lab coat.[1]

    • Closed-toe shoes.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

2. Containment and Labeling:

  • Ensure the container holding "Antifungal Agent 60" is securely sealed to prevent spills.[1]

  • If the original container is compromised, transfer the agent to a new, chemically compatible container.

  • Clearly label the container as "Hazardous Waste: this compound (Unknown Chemical Identity)" and include the date.

3. Waste Characterization and Segregation:

  • Do not mix the unknown antifungal agent with other waste streams.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on characterizing the waste. They may have protocols for analyzing unknown substances to determine their properties (e.g., ignitability, corrosivity, reactivity, toxicity).

4. Primary Disposal Methods:

  • Do not dispose of the agent down the sink or in regular trash.[3] Improper disposal can lead to environmental contamination.[3]

  • The primary and recommended method of disposal is through your institution's hazardous waste management program. EHS will arrange for collection by a licensed hazardous waste disposal company.

  • For small quantities of what might be considered non-hazardous pharmaceuticals (a determination that should only be made by EHS), the following method may be permissible, but always confirm with EHS first:

    • Remove the substance from its original container.[4]

    • Mix the agent with an inert and undesirable substance such as cat litter, dirt, or used coffee grounds.[3][4] Do not crush solid pills or capsules.[4]

    • Place the mixture in a sealable container, such as a plastic bag or an empty, non-recyclable container.[3][4]

    • Dispose of the sealed container in the municipal solid waste ("trash").[3][4]

5. Decontamination:

  • After handling and packaging the waste, decontaminate all surfaces and equipment that may have come into contact with the agent by scrubbing with alcohol or another appropriate solvent.[1]

  • Dispose of all contaminated materials (e.g., gloves, wipes) as hazardous waste along with the primary substance.

6. Documentation:

  • Maintain a record of the disposal process, including the date, quantity of waste, and the name of the EHS contact person who provided guidance.

Quantitative Data for Common Antifungal Agent Storage

While specific data for "this compound" is unavailable, the following table summarizes typical storage conditions for antifungal agents in a laboratory setting, derived from safety data sheets for similar compounds.

ParameterConditionDurationSource
Storage Temperature (Powder) -20°C3 years[1]
4°C2 years[1]
Storage Temperature (In Solvent) -80°C2 years[1]
-20°C1 year[1]

Logical Workflow for Disposal of an Unknown Antifungal Agent

The following diagram illustrates the decision-making process for the proper disposal of an unknown antifungal agent.

start Start: Encounter 'this compound' assess Is a specific SDS available? start->assess sds_yes Follow SDS Section 13 for Disposal Procedures assess->sds_yes Yes sds_no Treat as Unknown Hazardous Chemical assess->sds_no No ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds_yes->ppe sds_no->ppe contain Securely Contain and Label as Hazardous Waste ppe->contain contact_ehs Contact Institutional EHS for Guidance contain->contact_ehs ehs_instruct Follow EHS Instructions for Waste Pickup and Disposal contact_ehs->ehs_instruct decontaminate Decontaminate Work Area and Equipment ehs_instruct->decontaminate document Document Disposal Process decontaminate->document end End of Procedure document->end

Caption: Disposal workflow for an unknown antifungal agent.

This structured approach ensures that even without specific product information, the handling and disposal of "this compound" can be managed in a way that prioritizes safety and regulatory compliance. Always defer to your institution's established protocols and the expertise of your EHS department.

References

Essential Safety and Logistical Information for Handling Antifungal Agent 60

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Antifungal Agent 60 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be tight-sealing with side-shields. A face shield is recommended for splash hazards.[1][2]
Hand Protection Protective GlovesChemical-resistant gloves are required.[1][3] It is recommended to change gloves immediately if contamination is suspected.[4]
Body Protection Impervious ClothingWear a lab coat or other impervious clothing to prevent skin contact.[1][3][4]
Respiratory Protection RespiratorA suitable respirator should be used, especially in areas with inadequate ventilation or when handling powders.[1]

Standard Operating Procedure for Handling this compound

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
  • Locate the nearest safety shower and eyewash station before beginning work.[1][2]
  • Don all required Personal Protective Equipment (PPE) as specified in the table above.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]
  • Prevent the formation of dust and aerosols.[1]
  • Do not eat, drink, or smoke in the handling area.[3]
  • Wash hands thoroughly with soap and water after handling the agent.[2][5]

3. Storage:

  • Keep the container tightly sealed.[1][2]
  • Store in a cool, dry, and well-ventilated place.[1][2][5]
  • Keep away from direct sunlight and sources of ignition.[1]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1][3] If irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Spill Response:

In the event of a spill, follow the established emergency protocol. The general workflow for responding to a chemical spill is illustrated in the diagram below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Containment cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Evacuate the immediate area B Alert nearby personnel and supervisor A->B C If flammable, eliminate ignition sources B->C D Assess the spill size and hazard level C->D E Don appropriate PPE D->E F Contain the spill with absorbent material E->F G Absorb the spilled material F->G H Decontaminate the area with a suitable solvent (e.g., alcohol) G->H I Collect all contaminated materials in a labeled hazardous waste container H->I J Dispose of waste according to institutional and local regulations I->J

Caption: Workflow for handling a chemical spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: Collect all used PPE, absorbent materials from spills, and empty containers in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.